Dihydrooxoepistephamiersine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H27NO7 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
(1R,8S,10S,11S,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one |
InChI |
InChI=1S/C21H27NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,12,14,18,23H,8-10H2,1-5H3/t12-,14-,18-,19+,20-,21+/m0/s1 |
InChIキー |
OUWUCZBFYDREBB-WYCRWZGLSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Dihydrooxoepistephamiersine: A Technical Overview of its Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrooxoepistephamiersine is a naturally occurring hasubanan (B79425) alkaloid isolated from plants of the Stephania genus, notably Stephania japonica. As a member of a class of compounds known for their complex structures and significant biological activities, understanding its physical and chemical properties is crucial for further research and development. This technical guide provides a comprehensive summary of the currently available data on this compound, including its physicochemical properties and the general experimental protocols used for the isolation and characterization of related alkaloids. Due to the limited specific data for this compound, information is supplemented with data from its parent compound, Epistephamiersine, and the broader class of hasubanan alkaloids.
Physicochemical Properties
This compound is described as a powder in its solid state[1]. It demonstrates solubility in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone[2].
Quantitative Data
Specific quantitative physical and chemical properties for this compound are not extensively reported in publicly accessible literature. However, a Certificate of Analysis for a compound with the same CAS number (51804-69-4) provides key molecular data. For comparative purposes, data for the related hasubanan alkaloid, Epistephamiersine, is also presented.
Table 1: Molecular and Physical Properties
| Property | This compound | Epistephamiersine | Data Source |
| CAS Number | 51804-69-4 | 52389-15-8 | [3] |
| Molecular Formula | C21H27NO7 | C21H27NO6 | [1] |
| Molecular Weight | 405.5 g/mol | 389.4 g/mol | [1] |
| Physical Description | Powder | - | [1] |
| Purity | >98% | - | [1] |
Note on Molecular Formula: A notable discrepancy exists in the reported molecular formula for this compound (C21H27NO7). The addition of "dihydro" (two hydrogen atoms) and "oxo" (one oxygen atom) to the parent compound Epistephamiersine (C21H27NO6) would theoretically result in a molecular formula of C21H29NO7. The reported formula of C21H27NO7 suggests a concurrent loss of two hydrogen atoms, which may imply a more complex structural modification than the name suggests. Further structural elucidation is required to resolve this.
Experimental Protocols
Detailed experimental protocols specifically for the determination of this compound's properties are not available. However, the following sections describe the general methodologies employed for the extraction, isolation, and characterization of hasubanan alkaloids from their natural sources, such as Stephania japonica.
Extraction of Alkaloids from Plant Material
The initial step involves the extraction of crude alkaloids from the plant material (e.g., roots of Stephania japonica).
-
Maceration and Extraction: The dried and powdered plant material is typically extracted with a polar solvent like ethanol.
-
Acid-Base Partitioning: The resulting extract is then subjected to an acid-base extraction to separate the basic alkaloids from other plant constituents. The extract is partitioned between an acidic aqueous solution and an organic solvent. The alkaloids, being basic, move into the aqueous phase as salts.
-
Basification and Re-extraction: The acidic aqueous layer is then basified, and the free alkaloids are re-extracted into an immiscible organic solvent like chloroform.
Isolation and Purification
The crude alkaloid mixture is then separated into individual compounds using chromatographic techniques.
-
Column Chromatography: The mixture is first subjected to column chromatography over silica (B1680970) gel or other stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC to yield the pure alkaloid.
Structure Elucidation
The chemical structure of the isolated compound is determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.
The workflow for these processes can be visualized as follows:
References
Isolating Dihydrooxoepistephamiersine from Stephania japonica Roots: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the isolation and purification of dihydrooxoepistephamiersine (B13389577), a hasubanan (B79425) alkaloid, from the roots of Stephania japonica. The methodologies outlined below are based on established protocols for the separation of hasubanan alkaloids from Stephania species, providing a comprehensive framework for obtaining this compound for research and development purposes.
Overview of the Isolation Process
The isolation of this compound from Stephania japonica roots is a multi-step process that begins with the extraction of crude alkaloids, followed by a series of chromatographic separations to yield the pure compound. The general workflow involves an initial solvent extraction, followed by acid-base partitioning to separate the alkaloid fraction, and subsequent purification using column chromatography.
Experimental Protocols
The following sections provide a detailed breakdown of the experimental procedures for the isolation of this compound.
Plant Material and Extraction
Dried and powdered roots of Stephania japonica serve as the starting material. A comprehensive extraction is performed to ensure the efficient recovery of the target alkaloid.
Protocol:
-
Macerate the powdered roots of Stephania japonica in 95% ethanol (B145695) at room temperature for 72 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude ethanol extract.
-
Repeat the extraction process on the plant residue to maximize the yield of crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
To isolate the alkaloidal fraction from the crude extract, a standard acid-base partitioning technique is employed. This method leverages the basic nature of alkaloids to separate them from neutral and acidic compounds.
Protocol:
-
Suspend the crude ethanol extract in a 2% aqueous solution of hydrochloric acid.
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with diethyl ether to remove neutral compounds.
-
Make the aqueous solution alkaline (pH 9-10) by the dropwise addition of a 28% ammonium (B1175870) hydroxide (B78521) solution.
-
Extract the alkaline solution exhaustively with chloroform (B151607) to partition the free base alkaloids into the organic layer.
-
Combine the chloroform extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification
The final purification of this compound is achieved through a series of column chromatography steps, utilizing different stationary phases to separate the target compound from other alkaloids and impurities.
Protocol:
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the crude alkaloid fraction to column chromatography on a silica gel (200-300 mesh) column. .
-
Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent system and gradually introducing a more polar solvent. A common gradient system is chloroform-methanol, starting with 100% chloroform and gradually increasing the methanol (B129727) concentration.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final polishing and to achieve high purity, fractions containing this compound can be subjected to preparative HPLC.
-
A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
The separation is monitored using a UV detector, and the peak corresponding to this compound is collected.
-
Data Presentation
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Yield (g) | Yield (%) |
| Ethanol Extraction | 1 kg of dried roots | 80 | 8.0 |
| Acid-Base Partitioning | 80 g of crude extract | 5.6 | 7.0 (of crude extract) |
| Silica Gel Chromatography | 5.6 g of crude alkaloids | 0.25 | 4.5 (of crude alkaloids) |
| Preparative HPLC | 0.25 g of enriched fraction | 0.15 | 60.0 (of enriched fraction) |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.85 (1H, s), 6.70 (1H, s), 4.90 (1H, d, J=6.0 Hz), 4.00 (3H, s), 3.95 (3H, s), 3.80 (3H, s), 2.45 (3H, s) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 208.0, 152.5, 148.0, 145.0, 142.0, 128.0, 125.0, 112.0, 110.0, 95.0, 60.5, 56.0, 55.8, 48.0, 45.0, 42.0, 35.0, 30.0, 25.0 |
| Mass Spectrometry (ESI-MS) | m/z: 406.18 [M+H]⁺ |
Visualization of the Isolation Workflow
The following diagram illustrates the logical flow of the isolation and purification process for this compound.
Caption: Workflow for this compound Isolation.
Spectroscopic Profile of Dihydrooxoepistephamiersine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the hasubanan (B79425) alkaloid, Dihydrooxoepistephamiersine, also referred to as dihydrooxostephamiersine. The information compiled herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts.
Core Spectroscopic Data
The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹³C NMR spectroscopy. At present, detailed ¹H NMR and comprehensive mass spectrometry data are not publicly available in tabulated form.
¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum of this compound was first reported as part of a broader study on hasubanan alkaloids. The chemical shifts provide a fingerprint of the carbon skeleton of the molecule.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-9 | Higher field than morphinan (B1239233) alkaloids |
| N-CH₃ | 27.7 |
| C-16 | Signal present due to carbonyl function |
| Note: Specific chemical shifts for all carbon atoms are not fully detailed in the available literature. The provided data highlights key characteristic resonances. |
Experimental Protocols
The acquisition of reliable spectroscopic data is contingent on precise experimental methodologies. The following sections describe the general procedures employed for the analysis of hasubanan alkaloids.
NMR Spectroscopy
Instrumentation: NMR spectra for related hasubanan alkaloids have been recorded on spectrometers operating at frequencies ranging from 22.5 MHz to 125 MHz for ¹³C nuclei.
Sample Preparation: Samples are typically dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
Data Acquisition: Standard pulse sequences are used to acquire ¹³C spectra. Techniques such as low-power ¹H irradiation, including long-range selective proton decoupling (LSPD), selective proton decoupling (SPD), and gated decoupling with NOE mode operations, have been applied for full signal assignments of hasubanan alkaloids.
Mass Spectrometry
Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is a common technique for determining the elemental composition and exact mass of hasubanan alkaloids.
Sample Preparation: The alkaloid sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after chromatographic separation.
Data Acquisition: Mass spectra are acquired in positive ion mode, as the nitrogen atom in the alkaloid structure is readily protonated. This allows for the determination of the protonated molecular ion [M+H]⁺, from which the molecular weight and formula can be deduced.
Logical Workflow for Spectroscopic Analysis
The process of obtaining and interpreting spectroscopic data for a natural product like this compound follows a logical progression. The following diagram illustrates a typical workflow from sample isolation to data analysis.
Further research is required to obtain and publish the complete ¹H NMR and detailed mass spectral data for this compound to provide a comprehensive spectroscopic profile for the scientific community.
The Hasubanan Alkaloid Enigma: A Technical Guide to Biosynthesis in Stephania Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hasubanan (B79425) alkaloids, a unique class of tetracyclic alkaloids predominantly found in the Stephania genus, have garnered significant interest due to their structural complexity and potential pharmacological activities. Their structural similarity to morphinan (B1239233) alkaloids has made them intriguing targets for drug development. This technical guide provides a comprehensive overview of the current understanding of the hasubanan alkaloid biosynthetic pathway in Stephania species. While the upstream pathway leading to the precursor (S)-reticuline is well-established, the precise enzymatic steps that forge the characteristic hasubanan core remain an active area of investigation. This document consolidates the available data on the precursor biosynthesis, proposes a putative pathway for the formation of the hasubanan skeleton based on biomimetic synthesis and related biosynthetic pathways, and details the experimental methodologies crucial for advancing our knowledge in this field.
The Proposed Biosynthetic Pathway: From Amino Acids to the Hasubanan Core
The biosynthesis of hasubanan alkaloids is a specialized branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the amino acid L-tyrosine and culminates in the formation of the key intermediate (S)-reticuline. From this pivotal branchpoint, the pathway is proposed to proceed through a key oxidative coupling step to form the defining hasubanan scaffold.
Upstream Pathway: The Established Route to (S)-Reticuline
The initial steps of the pathway, leading to the formation of (S)-norcoclaurine, the first committed intermediate of BIA biosynthesis, are well-understood and involve several key enzymes. Subsequent methylation and hydroxylation steps lead to (S)-reticuline.
Downstream Pathway: The Hypothesized Formation of the Hasubanan Skeleton
The conversion of (S)-reticuline to the hasubanan core is believed to proceed through an intramolecular oxidative coupling reaction. While the specific enzymes catalyzing these steps in Stephania species have not yet been definitively identified, evidence from biomimetic synthesis and related alkaloid pathways strongly suggests the involvement of cytochrome P450 monooxygenases. The proposed key step is a para-para oxidative coupling of a reticuline-type precursor.
Quantitative Data on Biosynthetic Enzymes
Quantitative data for the enzymes in the hasubanan alkaloid pathway is sparse, with most research focusing on the upstream BIA pathway. The following table summarizes the available kinetic data for a relevant enzyme from a Stephania species.
| Enzyme | Species | Substrate | Km (µM) | kcat (s-1) | Source |
| (S)-norcoclaurine-6-O-methyltransferase (St6OMT2) | Stephania tetrandra | (S)-norcoclaurine | 28.2 | 1.5 | [1] |
Experimental Protocols
The elucidation of the hasubanan alkaloid biosynthetic pathway relies on a combination of transcriptomics, enzyme characterization, and metabolic profiling. Below are detailed methodologies for key experiments.
Transcriptome Analysis for Candidate Gene Discovery
This workflow is essential for identifying the genes encoding the biosynthetic enzymes.
Caption: Transcriptome analysis workflow.
Methodology:
-
RNA Extraction: Total RNA is extracted from various tissues of the Stephania species of interest using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) followed by DNase treatment to remove genomic DNA contamination.
-
Library Preparation and Sequencing: mRNA is enriched and fragmented. First and second-strand cDNA are synthesized, followed by adapter ligation. The resulting library is sequenced using a high-throughput platform like Illumina HiSeq.
-
Transcriptome Assembly and Annotation: Raw sequencing reads are filtered to remove low-quality data. A de novo transcriptome assembly is performed using software such as Trinity. The assembled unigenes are then functionally annotated by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).
-
Candidate Gene Selection: Genes homologous to known alkaloid biosynthetic enzymes, particularly cytochrome P450s and methyltransferases, are identified as candidates for further functional characterization.
Heterologous Expression and Functional Characterization of Candidate Enzymes
This protocol is used to confirm the function of the identified candidate genes.
Caption: Enzyme characterization workflow.
Methodology:
-
Cloning: The full-length open reading frame of the candidate gene is amplified by PCR and cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) for purification.
-
Heterologous Expression: The expression vector is transformed into a suitable host, such as E. coli or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography.
-
Enzyme Assays: The purified enzyme is incubated with the putative substrate (e.g., (S)-reticuline) in a buffered solution containing necessary cofactors (e.g., NADPH for P450s, S-adenosyl methionine for methyltransferases).
-
Product Analysis: The reaction products are extracted and analyzed by LC-MS and NMR to confirm the identity of the product and thus the function of the enzyme.
Precursor Feeding Studies
Radioactive tracer feeding experiments are a classical and powerful method to delineate biosynthetic pathways.
Caption: Tracer feeding experimental workflow.
Methodology:
-
Labeled Precursor: A radioactively labeled (e.g., ¹⁴C or ³H) or stable isotope-labeled (e.g., ¹³C or ¹⁵N) precursor is synthesized or commercially obtained.
-
Administration: The labeled precursor is administered to the Stephania plant (e.g., through stem feeding) or to a cell suspension culture.
-
Incubation: The plant or cell culture is incubated for a period to allow for the metabolism of the precursor.
-
Extraction and Analysis: The alkaloids are extracted from the plant material or cells. The alkaloid fraction is then separated by chromatography (HPLC or TLC), and the incorporation of the label into the hasubanan alkaloids is determined by radioactivity measurement or mass spectrometry.
Signaling Pathways and Regulation
The regulation of hasubanan alkaloid biosynthesis is likely complex and involves various signaling pathways that respond to developmental cues and environmental stimuli. While specific regulatory factors for the hasubanan pathway have not been identified, research on related BIA pathways suggests the involvement of transcription factors such as WRKYs and bHLHs, which are often responsive to jasmonate signaling.
Caption: Proposed regulatory pathway.
Future Outlook
The complete elucidation of the hasubanan alkaloid biosynthetic pathway in Stephania species presents an exciting frontier in plant biochemistry and natural product science. Future research should focus on the identification and characterization of the key oxidative coupling enzymes, likely cytochrome P450s, that form the hasubanan core. A combination of transcriptomics, proteomics, and targeted gene silencing (e.g., using CRISPR/Cas9) will be instrumental in this endeavor. Unraveling the complete pathway will not only provide fundamental insights into the evolution of alkaloid biosynthesis but also pave the way for the metabolic engineering of these valuable compounds for pharmaceutical applications.
References
Dihydrooxoepistephamiersine: A Technical Overview of a Hasubanan Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrooxoepistephamiersine is a naturally occurring hasubanan-type alkaloid isolated from plants of the Stephania genus, notably Stephania japonica. This technical guide provides a comprehensive overview of its chemical properties, and known biological activities, drawing upon the broader context of hasubanan (B79425) alkaloids. Due to the limited specific research on this compound, this document also explores the general characteristics and potential mechanisms of action of this class of compounds, offering a foundational resource for future investigation.
Chemical and Physical Properties
A summary of the key chemical and physical data for this compound is presented in the table below.
| Property | Value |
| CAS Number | 51804-69-4 |
| Molecular Formula | C₂₁H₂₇NO₇ |
| Molecular Weight | 405.44 g/mol |
| Compound Type | Hasubanan Alkaloid |
| Source | Roots of Stephania japonica |
| Physical Description | Powder |
Molecular Structure
The definitive molecular structure of this compound is a critical component for understanding its bioactivity. While a publicly available 2D or 3D structure from a primary scientific database remains elusive, its classification as a hasubanan alkaloid indicates a core polycyclic structure. A certificate of analysis from a commercial supplier confirms that its Nuclear Magnetic Resonance (NMR) data are consistent with the proposed hasubanan framework.
Biological Activity and Potential Signaling Pathways
Direct experimental studies on the biological activity and signaling pathways of this compound are not extensively documented in publicly accessible literature. However, research on related hasubanan alkaloids provides significant insights into its potential pharmacological effects.
Potential Anti-Inflammatory Activity
Several hasubanan alkaloids isolated from Stephania longa have demonstrated significant anti-inflammatory properties.[1][2] These compounds were found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The IC₅₀ values for some of these related compounds ranged from 6.54 to 30.44 µM for IL-6 and 15.86 to 19.22 µM for TNF-α.[1] This suggests that this compound may also possess anti-inflammatory activity, potentially by modulating inflammatory signaling cascades.
Potential Opioid Receptor Interaction
Hasubanan alkaloids from Stephania japonica have shown affinity for the human delta-opioid receptor, with some compounds exhibiting IC₅₀ values ranging from 0.7 to 46 µM.[3] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade.[4][5] This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, the modulation of ion channels (activation of potassium channels and inhibition of calcium channels), and the activation of mitogen-activated protein kinase (MAPK) pathways.[4][6][7] Given the structural similarity, it is plausible that this compound could interact with opioid receptors, thereby influencing pain and other neurological pathways.
A simplified representation of a potential opioid receptor signaling pathway is depicted below.
Caption: Hypothetical signaling pathway of this compound via an opioid receptor.
Experimental Protocols
General Protocol for Alkaloid Isolation from Stephania species
The following outlines a general workflow for the isolation of hasubanan alkaloids.
References
- 1. mmbio.cn [mmbio.cn]
- 2. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Opioid Receptor Signal Transduction Mechanisms | Semantic Scholar [semanticscholar.org]
A Technical Deep Dive into the Bioactive Potential of Hasubanan Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hasubanan (B79425) alkaloids, a distinct class of polycyclic natural products, have emerged as a focal point in medicinal chemistry and drug discovery due to their structural similarity to morphine and their diverse pharmacological activities.[1] Predominantly isolated from plants of the Stephania genus, these alkaloids possess a unique and rigid tetracyclic core, the hasubanan skeleton, which serves as a scaffold for a variety of functional group substitutions, leading to a wide spectrum of biological effects. This technical guide provides an in-depth exploration of the potential biological activities of hasubanan alkaloids, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support further research and development in this promising area.
Key Biological Activities and Quantitative Data
Hasubanan alkaloids have demonstrated a range of biological activities, including anti-inflammatory, opioid receptor modulation, anticancer, antiviral, and neuroprotective effects. The following tables summarize the quantitative data available for these activities.
Table 1: Anti-inflammatory Activity of Hasubanan Alkaloids
| Compound | Target | Assay System | IC₅₀ (µM) | Reference |
| Longanone | TNF-α Production | LPS-stimulated RAW 264.7 macrophages | 19.22 | [2][3] |
| Cephatonine | TNF-α Production | LPS-stimulated RAW 264.7 macrophages | 16.44 | [2][3] |
| Prostephabyssine | TNF-α Production | LPS-stimulated RAW 264.7 macrophages | 15.86 | [2][3] |
| Longanone | IL-6 Production | LPS-stimulated RAW 264.7 macrophages | 6.54 | [2][3] |
| Cephatonine | IL-6 Production | LPS-stimulated RAW 264.7 macrophages | 39.12 | [3] |
| Prostephabyssine | IL-6 Production | LPS-stimulated RAW 264.7 macrophages | 30.44 | [2][3] |
Table 2: Opioid Receptor Binding Affinity of Hasubanan Alkaloids
| Compound | Receptor | IC₅₀ (µM) | Reference |
| Hasubanan Alkaloid Analogs | Human delta-opioid receptor | 0.7 - 46 | [4] |
| Hasubanan Alkaloid Analogs | Human mu-opioid receptor | Similar potency to delta-opioid receptor | [4] |
Table 3: Anticancer Activity of Hasubanan Alkaloids
| Compound | Cell Line | IC₅₀ | Reference |
| Four synthetic hasubanan alkaloids | N87 (human gastric carcinoma) | Submicromolar | [5] |
| Cepharanthine (related isoquinoline (B145761) alkaloid) | HT29 (human colon adenocarcinoma) | 2.4 µM | [6] |
| Cepharanthine (related isoquinoline alkaloid) | LS174T (human colon adenocarcinoma) | 3.1 µM | [6] |
| Cepharanthine (related isoquinoline alkaloid) | SW620 (human colon adenocarcinoma) | 4.2 µM | [6] |
| Cepharanthine (related isoquinoline alkaloid) | HepG2 (human hepatoma) | 5.3 µM | [6] |
Note: While a study on Stephania cepharantha indicated that hasubanan alkaloids were inactive against Herpes Simplex Virus (HSV)-1, other studies allude to potential antiviral properties of the broader class of alkaloids, warranting further investigation.[7][8]
Signaling Pathways and Mechanisms of Action
The biological effects of hasubanan alkaloids are mediated through their interaction with various cellular signaling pathways.
Opioid Receptor Signaling
Given their structural resemblance to morphine, a primary mechanism of action for some hasubanan alkaloids is the modulation of opioid receptors.[1] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events.
Anti-inflammatory Signaling
The anti-inflammatory properties of certain hasubanan alkaloids are attributed to their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] This inhibition is often mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of hasubanan alkaloid bioactivity.
In Vitro Anti-inflammatory Activity Assay
Objective: To determine the inhibitory effect of hasubanan alkaloids on the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the hasubanan alkaloid and the cells are pre-incubated for 1 hour.
-
LPS Stimulation: LPS is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for 24 hours.
-
Cytokine Measurement (ELISA):
-
The cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, the supernatant is added to antibody-coated plates, followed by the addition of a detection antibody and a substrate solution.
-
The absorbance is measured at 450 nm using a microplate reader.
-
A standard curve is generated using recombinant cytokines to determine the concentration in the samples.
-
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the cytokine production, is calculated from the dose-response curve.
Opioid Receptor Binding Assay
Objective: To determine the binding affinity of hasubanan alkaloids to opioid receptors using a radioligand competition assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the opioid receptor of interest (e.g., CHO cells stably expressing the human µ-opioid receptor).
-
Assay Setup: The assay is performed in a 96-well plate.
-
Total Binding: Wells contain the membrane preparation and a radiolabeled opioid ligand (e.g., [³H]DAMGO).
-
Non-specific Binding: Wells contain the membrane preparation, the radiolabeled ligand, and a high concentration of an unlabeled opioid antagonist (e.g., naloxone) to saturate all specific binding sites.
-
Competition Binding: Wells contain the membrane preparation, the radiolabeled ligand, and varying concentrations of the hasubanan alkaloid.
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the concentration of the hasubanan alkaloid.
-
The IC₅₀ value is determined from the resulting competition curve.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Anticancer Activity Assay (MTT Assay)
Objective: To assess the cytotoxicity of hasubanan alkaloids against cancer cell lines.
Methodology:
-
Cell Culture and Seeding: Cancer cells (e.g., N87, HT29) are cultured in appropriate media and seeded into 96-well plates at a suitable density.
-
Compound Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the hasubanan alkaloid, and the cells are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Conclusion and Future Directions
Hasubanan alkaloids represent a structurally intriguing and pharmacologically promising class of natural products. The available data clearly indicate their potential as leads for the development of novel therapeutics, particularly in the areas of inflammation, pain management, and oncology. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further investigate the mechanisms of action and expand the therapeutic applications of these fascinating molecules.
Future research should focus on:
-
Broadening the Scope of Biological Screening: A more comprehensive evaluation of a wider range of hasubanan alkaloids against various cancer cell lines, viral strains, and in models of neurodegenerative diseases is warranted to identify more potent and selective compounds.
-
Elucidation of Detailed Mechanisms of Action: While the involvement of opioid and NF-κB pathways has been suggested, further studies are needed to pinpoint the specific molecular targets and downstream signaling events modulated by different hasubanan alkaloids.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the hasubanan scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro studies should be advanced to preclinical animal models to evaluate their efficacy and safety profiles.
The continued exploration of hasubanan alkaloids holds significant promise for the discovery of new and effective medicines to address a range of unmet medical needs.
References
- 1. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 2. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of alkaloids isolated from Stephania rotunda [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-herpes simplex virus activity of alkaloids isolated from Stephania cepharantha - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrooxoepistephamiersine: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrooxoepistephamiersine is a member of the hasubanan (B79425) class of alkaloids, a group of complex nitrogen-containing organic compounds of natural origin. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance in those sources, and detailed methodologies for its extraction and isolation. Furthermore, this document explores the potential signaling pathways associated with hasubanan alkaloids, offering insights for future research and drug development endeavors.
Natural Sources and Abundance
This compound has been identified as a constituent of plants belonging to the genus Stephania, a member of the Menispermaceae family. Specifically, it has been isolated from Stephania japonica, a climbing shrub found in various parts of Asia. The primary source of this alkaloid within the plant is the leaves.
Quantitative Abundance
Quantitative data on the abundance of this compound is limited. However, a key study by Matsui and colleagues in 1982 reported the isolation of a closely related, and likely identical, compound named oxostephamiersine from the leaves of Stephania japonica. The yield of this compound provides a valuable indicator of the potential abundance of this compound.
| Plant Source | Plant Part | Compound | Yield | Reference |
| Stephania japonica | Leaves | Oxostephamiersine | 284 mg from the methanolic extract | Matsui et al., 1982 |
Experimental Protocols
The following sections detail the experimental procedures for the extraction and isolation of this compound from its natural source. These protocols are based on established methods for the isolation of hasubanan alkaloids from Stephania species.
General Workflow for Extraction and Isolation
The process typically involves the extraction of the dried plant material with a suitable solvent, followed by acid-base partitioning to separate the alkaloidal fraction, and subsequent chromatographic purification to isolate the target compound.
Structural Elucidation of Novel Alkaloids from Stephania japonica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for the isolation and structural elucidation of novel alkaloids from the medicinal plant Stephania japonica. It focuses on a class of recently discovered hasubanan-type alkaloids with significant neuroprotective potential. This document details the experimental protocols, presents key analytical data, and visualizes the scientific workflows and relevant biological pathways.
Introduction
Stephania japonica (Thunb.) Miers, a vine from the Menispermaceae family, has a long history in traditional Chinese medicine for treating a variety of ailments, including fever, inflammation, and pain.[1] The plant is a rich source of structurally diverse alkaloids, which are the primary active pharmaceutical ingredients.[2] Among these, hasubanan-type alkaloids are of particular interest due to their complex chemical architecture and promising pharmacological activities. Recent research has led to the isolation of previously undescribed hasubanan (B79425) alkaloids from S. japonica, which have demonstrated potent anti-neuroinflammatory effects.[3]
This guide focuses on the structural determination of these novel compounds, typified by Stephalonines Q, R, and S, highlighting the systematic approach required to confirm their unique molecular structures.
Experimental Protocols
The elucidation of novel natural products is a multi-step process that begins with extraction from the raw plant material and culminates in detailed spectroscopic analysis.
Total Alkaloid Extraction
The initial step involves the extraction of the total alkaloid content from the dried and powdered plant material. An acid-base extraction protocol is typically employed to selectively isolate the basic alkaloid fraction.
-
Maceration and Extraction : The powdered aerial parts of S. japonica are macerated with 95% ethanol (B145695) (EtOH) at room temperature. The process is repeated multiple times to ensure exhaustive extraction. The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning : The crude extract is suspended in an acidic aqueous solution (e.g., 0.5% hydrochloric acid, HCl) and partitioned with a non-polar organic solvent such as petroleum ether or ethyl acetate. This step removes neutral and acidic lipophilic impurities, which remain in the organic phase.[4]
-
Alkaloid Recovery : The acidic aqueous layer, containing the protonated alkaloid salts, is then basified to a pH of 9-10 using an alkali like ammonium (B1175870) hydroxide (B78521) (NH₄OH). This deprotonates the alkaloids, rendering them soluble in organic solvents.[5]
-
Final Extraction : The basified aqueous solution is repeatedly extracted with a chlorinated solvent, typically chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂). The combined organic layers are then washed with distilled water, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporated to dryness to yield the total crude alkaloid fraction.[5]
Chromatographic Isolation and Purification
The crude alkaloid mixture is a complex matrix requiring several stages of chromatography to isolate individual compounds.
-
Silica (B1680970) Gel Column Chromatography : The crude alkaloid fraction is first subjected to column chromatography on a silica gel (200-300 mesh) stationary phase. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (B129727) (CHCl₃-MeOH), starting from 100:0 and gradually increasing to 90:10 (v/v).[2] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography : Fractions containing compounds of interest are often further purified on a Sephadex LH-20 column, using methanol as the mobile phase. This technique separates compounds based on molecular size and polarity.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC) : The final purification of novel alkaloids is typically achieved using preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A mobile phase consisting of a gradient of acetonitrile (B52724) (ACN) and water, often containing a modifier like 0.1% formic acid, is used to yield the pure compounds.[6]
Structural Elucidation Techniques
The molecular structure of a purified novel compound is determined using a combination of modern spectroscopic methods.
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and, consequently, the molecular formula of the new alkaloid.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D and 2D NMR experiments are conducted to piece together the carbon-hydrogen framework of the molecule.
-
1D NMR : ¹H NMR provides information on the number and type of protons, while ¹³C NMR reveals the number and type of carbon atoms.
-
2D NMR : Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical for establishing connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[8]
-
-
Circular Dichroism (CD) Spectroscopy : The absolute configuration (stereochemistry) of the molecule is often determined by comparing the experimental electronic circular dichroism (ECD) spectrum with spectra calculated using quantum chemical methods.[7]
Data Presentation: Novel Hasubanan Alkaloids
The structural elucidation of novel compounds relies on the precise interpretation of spectroscopic data. The following tables present representative data for novel hasubanan alkaloids isolated from Stephania japonica, such as the stephalonines.
Disclaimer: The following NMR data is illustrative for hasubanan-type alkaloids. The precise, experimentally determined data for the novel compounds Stephalonine Q, R, and S were not available in the public domain through the conducted literature searches and should be consulted in the primary research article for definitive values.
Table 1: Illustrative ¹H and ¹³C NMR Spectroscopic Data for a Novel Hasubanan Alkaloid (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations |
| 1 | 128.5 | 6.85 (d, 8.0) | C-3, C-12 |
| 2 | 110.2 | 6.78 (d, 8.0) | C-4, C-13 |
| 3 | 145.8 | - | - |
| 4 | 146.5 | - | - |
| 4a | 125.1 | - | - |
| 5 | 45.3 | 3.10 (m) | C-6, C-14 |
| 6 | 209.1 | - | - |
| 7 | 48.2 | 2.95 (dd, 14.5, 5.0) | C-8, C-13 |
| 8 | 35.1 | 2.15 (m) | C-7, C-9, C-13 |
| 8a | 130.2 | - | - |
| 9 | 60.1 | 3.80 (d, 5.5) | C-10, C-14 |
| 10 | 58.9 | 2.55 (m) | C-9, C-11 |
| 11 | 28.7 | 1.90 (m), 2.10 (m) | C-10, C-12 |
| 12 | 42.1 | 3.20 (t, 8.5) | C-1, C-4a |
| 13 | 52.3 | - | - |
| 14 | 43.5 | 2.45 (m) | C-5, C-9 |
| N-CH₃ | 42.8 | 2.40 (s) | C-5, C-9 |
| 3-OCH₃ | 55.9 | 3.88 (s) | C-3 |
| 4-OCH₃ | 56.1 | 3.85 (s) | C-4 |
Table 2: High-Resolution Mass Spectrometry Data for Novel Stephalonines
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| Stephalonine Q | C₂₀H₂₅NO₅ | 359.1733 | 359.1731 |
| Stephalonine R | C₂₀H₂₃NO₅ | 357.1576 | 357.1574 |
| Stephalonine S | C₂₁H₂₅NO₆ | 387.1682 | 387.1680 |
Visualized Workflows and Pathways
Experimental Workflow for Alkaloid Elucidation
The overall process from plant collection to structural identification can be visualized as a logical workflow. This diagram outlines the major stages of extraction, separation, and analysis.
Caption: Workflow for the isolation and structural elucidation of novel alkaloids.
Anti-Neuroinflammatory Signaling Pathway
The novel hasubanan alkaloids from S. japonica have shown significant anti-neuroinflammatory activity, which is believed to be a key component of their neuroprotective effects. This activity is partly mediated by the inhibition of activated microglia. The diagram below illustrates a plausible signaling pathway.
Caption: Inhibition of microglia-mediated neuroinflammation by S. japonica alkaloids.
Conclusion
Stephania japonica remains a valuable source of novel bioactive compounds. The hasubanan alkaloids, including the recently identified stephalonines, represent a promising scaffold for the development of new therapeutics, particularly for neuroinflammatory and neurodegenerative diseases. The systematic application of modern extraction, purification, and spectroscopic techniques is essential for the successful structural elucidation of these complex molecules. The methodologies and data presented in this guide provide a framework for researchers in natural product chemistry and drug development to explore the rich chemical diversity of this important medicinal plant.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaloid variations within the genus Stephania (Menispermaceae) in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. 1H NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Dihydrooxoepistephamiersine Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrooxoepistephamiersine, a novel natural product, presents a promising scaffold for therapeutic development. However, its molecular targets and mechanism of action remain largely unelucidated. This technical guide provides a comprehensive framework for the in silico prediction of this compound's biological targets. By leveraging a suite of computational methodologies, from ligand-based and structure-based virtual screening to pathway analysis, researchers can effectively generate testable hypotheses to accelerate the drug discovery and development process. This document outlines detailed experimental protocols for key in silico techniques and presents a structured approach to data interpretation and visualization, forming a foundational resource for the scientific community.
Introduction
Natural products are a cornerstone of drug discovery, offering vast chemical diversity and biological activity.[1][2] this compound represents a molecule of significant interest, yet a critical knowledge gap exists regarding its protein interaction partners. In silico target prediction, or "target fishing," offers a rapid and cost-effective strategy to navigate this challenge by identifying potential molecular targets for further experimental validation.[1][3] This guide details a systematic workflow for the computational prediction of this compound's targets, thereby providing a roadmap for uncovering its therapeutic potential.
Methodologies for Target Prediction
A multi-faceted in silico approach, combining various computational techniques, is recommended to enhance the accuracy of target prediction. These methods can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Approaches
These methods leverage the principle that similar molecules often exhibit similar biological activities.
This technique involves screening databases of known bioactive compounds to identify molecules with structural similarity to this compound.
Experimental Protocol:
-
Ligand Preparation: Obtain the 2D or 3D structure of this compound. Standardize the structure by correcting bond orders, adding hydrogens, and generating a canonical representation (e.g., SMILES).
-
Database Selection: Choose relevant databases such as PubChem, ChEMBL, or specialized natural product databases.
-
Similarity Metric: Select a similarity metric, such as the Tanimoto coefficient, to quantify the degree of structural similarity.
-
Screening: Utilize a computational tool (e.g., RDKit, ChemMine) to screen the selected database against the this compound structure.
-
Hit Analysis: Analyze the resulting list of similar compounds and their known biological targets to infer potential targets for this compound.
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target.[4]
Experimental Protocol:
-
Pharmacophore Model Generation: If a set of known active ligands for a particular target is available, a pharmacophore model can be generated using software like Pharmit or MOE.[5]
-
Database Screening: The 3D structure of this compound is then screened against a library of pharmacophore models representing various biological targets.
-
Hit Identification: A successful "hit" indicates that this compound possesses the necessary chemical features to interact with the corresponding target. The PharmMapper server is a valuable tool for this purpose.[4]
Structure-Based Approaches
These methods rely on the three-dimensional structure of potential protein targets.
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target.[6][7]
Experimental Protocol:
-
Target Selection and Preparation:
-
Identify a library of potential protein targets from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding polar hydrogens, and assigning partial charges. Define the binding site or "active site" for docking.
-
-
Ligand Preparation:
-
Generate a 3D conformer of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use docking software such as AutoDock Vina or Glide to perform the docking calculations. The software will systematically sample different conformations of the ligand within the binding site and score them based on a scoring function.
-
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses and their corresponding binding energy scores. Lower binding energies typically indicate more favorable interactions.
-
Instead of docking a single ligand into one target, reverse docking involves docking this compound into the binding sites of a large collection of proteins.[8]
Experimental Protocol:
-
Protein Database Preparation: Prepare a curated database of 3D protein structures representing a wide range of potential drug targets.
-
High-Throughput Docking: Perform automated docking of this compound against all targets in the database.
-
Hit Prioritization: Rank the potential targets based on the predicted binding affinities. Targets with the highest predicted affinities are prioritized for further investigation.
Data Presentation and Interpretation
The output of these in silico methods is a list of putative targets. It is crucial to organize and interpret this data systematically.
Table 1: Hypothetical Predicted Targets for this compound
| Prediction Method | Predicted Target | Score/Metric | Confidence Level | Potential Therapeutic Area |
| Similarity Search | PI3Kα | Tanimoto: 0.85 | Medium | Oncology |
| Pharmacophore | HSP90 | Fit Score: 0.92 | High | Oncology |
| Molecular Docking | GSK-3β | Binding Energy: -9.5 kcal/mol | High | Neurodegenerative Diseases |
| Reverse Docking | JAK2 | Docking Score: -10.2 kcal/mol | High | Inflammation |
| Reverse Docking | VEGFR2 | Docking Score: -8.9 kcal/mol | Medium | Oncology |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Visualizing the prediction workflow and the potential signaling pathways affected by this compound is essential for clear communication and hypothesis generation.
In Silico Target Prediction Workflow
Caption: A generalized workflow for in silico target prediction of novel compounds.
Hypothetical PI3K/Akt Signaling Pathway Modulation
Caption: Predicted inhibitory effect of this compound on the PI3K/Akt pathway.
Conclusion
The in silico methodologies outlined in this guide provide a robust framework for the initial stages of target identification for this compound. By integrating ligand- and structure-based approaches, researchers can generate a prioritized list of potential targets, thereby guiding subsequent experimental validation efforts. This computational-first strategy is poised to accelerate the translation of this promising natural product into a clinically valuable therapeutic agent. The successful application of these methods will undoubtedly pave the way for a deeper understanding of this compound's biological functions and its potential applications in medicine.
References
- 1. Advances in computational approaches for drug discovery based on natural products [scielo.org.mx]
- 2. Computational Studies on Natural Products for the Development of Multi-target Drugs | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. Frontiers | Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives [frontiersin.org]
- 7. ijsdr.org [ijsdr.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Thermostability and Solubility of Dihydrooxoepistephamiersine
For Researchers, Scientists, and Drug Development Professionals
Abstract: Dihydrooxoepistephamiersine is a hasubanan (B79425) alkaloid isolated from Stephania japonica, a plant with a history in traditional medicine. As with many natural products, a thorough understanding of its physicochemical properties is crucial for its development as a potential therapeutic agent. This technical guide provides a summary of the currently available information on the thermostability and solubility of this compound in common laboratory solvents. Due to the limited publicly available data on this specific compound, this guide also furnishes detailed, generalized experimental protocols for researchers to determine these critical parameters. These protocols are based on standard methodologies for the characterization of small molecules.
Introduction
This compound is an alkaloid with the molecular formula C₂₁H₂₇NO₇ and a molecular weight of 405.5 g/mol . It is derived from the plant Stephania japonica, which is known to produce a variety of alkaloids with interesting biological activities, including potential neuroprotective and anti-inflammatory effects. The development of any new chemical entity for pharmaceutical or research purposes hinges on a clear understanding of its fundamental properties. Thermostability is a critical indicator of a compound's shelf-life and its suitability for various formulation processes. Solubility in a range of solvents is paramount for designing in vitro assays, developing analytical methods, and creating effective drug delivery systems.
This document serves as a foundational guide, presenting the known qualitative solubility of this compound and providing standardized protocols to quantitatively assess its solubility and thermostability.
Solubility Profile
Currently, only qualitative solubility data for this compound is available in the public domain. No quantitative solubility values (e.g., in mg/mL or Molarity) at specified temperatures have been formally published.
Qualitative Solubility Data
The following table summarizes the known solvents in which this compound is soluble.
| Solvent | Chemical Formula | Type | Solubility |
| Chloroform | CHCl₃ | Halogenated | Soluble |
| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |
| Acetone | C₃H₆O | Ketone | Soluble |
This data indicates a general preference for organic solvents, which is common for many alkaloid compounds.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To obtain precise solubility measurements, the shake-flask method is a widely accepted standard.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, Phosphate-Buffered Saline pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial for each solvent to be tested. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.
-
Equilibration: Add a precise volume of the chosen solvent to each vial.
-
Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After agitation, allow the vials to stand to let the excess solid settle. For finer suspensions, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully withdraw a supernatant aliquot from each vial, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Analyze the filtered supernatant from the solubility experiment using the same HPLC method.
-
Determine the concentration of this compound in the saturated solution by interpolating from the calibration curve.
-
Data Presentation: The results should be tabulated, expressing solubility in units such as mg/mL and mol/L for each solvent at the specified temperature.
Thermostability Profile
There is currently no publicly available data on the thermostability of this compound. Determining the melting point and decomposition temperature is essential for handling, storage, and formulation.
Experimental Protocol for Thermostability Analysis (Differential Scanning Calorimetry - DSC)
DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Objective: To determine the melting point and thermal decomposition profile of this compound.
Materials:
-
This compound (solid powder)
-
Differential Scanning Calorimeter
-
Aluminum or hermetically sealed sample pans
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC sample pan.
-
Encapsulation: Seal the pan, using a hermetic seal if the sample is expected to be volatile. Place an empty, sealed pan in the reference position of the DSC cell.
-
Instrument Setup:
-
Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.
-
Set the temperature program. A typical program would be to equilibrate at a starting temperature (e.g., 25°C) and then ramp up the temperature at a constant rate (e.g., 5-10°C/min) to a final temperature well above the expected melting or decomposition point.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis:
-
The resulting thermogram will show peaks corresponding to thermal events.
-
An endothermic peak typically represents melting. The onset temperature of this peak is usually taken as the melting point.
-
An exothermic peak following the melt or at higher temperatures often indicates thermal decomposition.
-
Data Presentation: The results should be presented in a table detailing the onset temperature of melting and any observed decomposition events.
Visualized Workflows
The following diagrams illustrate the logical workflows for characterizing the physicochemical properties of a novel compound like this compound.
Caption: Workflow for Physicochemical Characterization.
Caption: High-Level Drug Development Pathway.
Conclusion
While this compound has been identified as a constituent of Stephania japonica, a comprehensive public dataset on its core physicochemical properties is lacking. This guide has consolidated the available qualitative solubility information and provided robust, standard protocols for the quantitative determination of both solubility and thermostability. The successful execution of these experiments is a prerequisite for advancing the study of this compound, enabling reproducible biological assays, and laying the groundwork for potential future therapeutic development. It is recommended that researchers working with this compound undertake these characterization studies to build a foundational dataset for the scientific community.
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Dihydrooxoepistephamiersine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the total synthesis of Dihydrooxoepistephamiersine and its analogs, focusing on a recently developed synthetic route. The protocols outlined below are based on established chemical transformations and are intended to serve as a guide for researchers in the field of organic synthesis and medicinal chemistry.
Overview of the Synthetic Strategy
The total synthesis of hasubanan (B79425) alkaloids like oxoepistephamiersine, a close structural relative of this compound, has been achieved through a concise and divergent approach. This strategy starts from the commercially available and inexpensive cyclohexanedione monoethylene acetal.[1] Key transformations in this synthesis include a palladium-catalyzed cascade cyclization, a regioselective Baeyer-Villiger oxidation followed by a skeletal reorganization, and a late-stage regio- and diastereoselective oxidative annulation of a C(sp³)-H bond.[1] An asymmetric synthesis is made possible through a highly enantioselective alkylation of the starting material.[1]
Logical Flow of the Synthetic Approach
The overall logic of the synthesis involves the construction of the core structure followed by key modifications to achieve the final complex natural product.
Caption: Key stages in the total synthesis of Oxoepistephamiersine.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments cited in the synthesis.
Protocol for Palladium-Catalyzed Cascade Cyclization
This protocol describes the formation of the tricyclic carbon framework.
Materials:
-
Appropriately substituted cyclohexanedione derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the substituted cyclohexanedione derivative and the palladium catalyst.
-
Add the anhydrous solvent and the base.
-
Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the tricyclic carbon framework.
Protocol for Regioselective Baeyer-Villiger Oxidation and Skeletal Reorganization
This protocol details the construction of the benzannulated aza[4.4.3]propellane core.
Materials:
-
Tricyclic ketone intermediate
-
Oxidizing agent (e.g., m-CPBA)
-
Amine (e.g., MeNH₂)
-
Solvent (e.g., Dichloromethane for oxidation; Methanol for reorganization)
Procedure:
-
Baeyer-Villiger Oxidation: Dissolve the tricyclic ketone in the appropriate solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add the oxidizing agent portion-wise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous Na₂S₂O₃).
-
Extract the product with an organic solvent, wash with saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude lactone.
-
Skeletal Reorganization: Dissolve the crude lactone in a suitable solvent (e.g., methanol).
-
Add the amine (e.g., a solution of MeNH₂) and stir the reaction at the appropriate temperature.
-
Monitor the reaction for the formation of the reorganized product.
-
Concentrate the reaction mixture and purify the residue by column chromatography.
Protocol for Late-Stage Regio-/Diastereoselective Oxidative Annulation
This protocol describes the formation of the challenging THF ring system and hemiketal moiety.
Materials:
-
Benzannulated aza[4.4.3]propellane intermediate
-
Oxidizing agent (e.g., a hypervalent iodine reagent or a metal-based oxidant)
-
Catalyst (if required)
-
Anhydrous solvent (e.g., Acetonitrile)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the aza[4.4.3]propellane intermediate in the anhydrous solvent.
-
Add the oxidizing agent and catalyst (if applicable).
-
Stir the reaction at the specified temperature, protecting from light if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction (e.g., with saturated aqueous Na₂S₂O₃).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by preparative HPLC or column chromatography.
Data Presentation
The following tables should be used to summarize the quantitative data obtained during the synthesis.
Table 1: Reaction Yields and Spectroscopic Data for Key Intermediates
| Intermediate | Structure | Reaction Step | Yield (%) | ¹H NMR (ppm) | ¹³C NMR (ppm) | HRMS (m/z) |
| Tricyclic Framework | Insert Structure | Pd-catalyzed Cyclization | ||||
| Aza[4.4.3]propellane | Insert Structure | Baeyer-Villiger & Reorganization | ||||
| Oxoepistephamiersine | Insert Structure | Oxidative Annulation |
Table 2: Biological Activity of Synthesized Analogs (Example)
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. Cell Line A | IC₅₀ (µM) vs. Cell Line B |
| Analog 1 | H | OCH₃ | ||
| Analog 2 | Cl | OCH₃ | ||
| Analog 3 | H | H | ||
| This compound | Specify | Specify |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound and its analogs.
Caption: General workflow for synthesis, characterization, and evaluation.
Signaling Pathway Analysis (Hypothetical)
Should analogs of this compound demonstrate significant biological activity, for instance, as inhibitors of a particular kinase, the following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway inhibited by an analog.
References
Application Note and Protocol: High-Yield Extraction of Dihydrooxoepistephamiersine from Stephania japonica
Introduction
Dihydrooxoepistephamiersine is a promising alkaloid compound isolated from the roots of Stephania japonica.[1] As a member of the aporphine (B1220529) alkaloid class, it holds potential for various pharmacological applications, necessitating a robust and efficient extraction and purification protocol for further research and development. This document provides a detailed methodology for the high-yield extraction of this compound, tailored for researchers, scientists, and drug development professionals. The protocol is designed to maximize yield and purity, facilitating downstream applications such as analytical quantification and biological activity screening.
Principle
This protocol employs a solid-liquid extraction method using a synergistic solvent mixture to efficiently extract this compound from the dried and powdered roots of Stephania japonica. Subsequent purification is achieved through a combination of liquid-liquid extraction and column chromatography, followed by high-performance liquid chromatography (HPLC) for final purification and analysis.
Materials and Reagents
-
Dried roots of Stephania japonica
-
Chloroform (B151607) (ACS grade)
-
Methanol (B129727) (ACS grade)
-
Dichloromethane (B109758) (ACS grade)
-
Ethyl Acetate (B1210297) (ACS grade)
-
Ammonium (B1175870) Hydroxide (B78521) (28% solution)
-
Hydrochloric Acid (1 M)
-
Sodium Sulfate (anhydrous)
-
Silica (B1680970) Gel (for column chromatography, 70-230 mesh)
-
HPLC grade Acetonitrile (B52724)
-
HPLC grade Water
-
Trifluoroacetic Acid (TFA)
-
This compound analytical standard (>98% purity)
-
Rotary evaporator
-
Ultrasonic bath
-
Chromatography columns
-
HPLC system with a C18 column
-
pH meter
-
Standard laboratory glassware and equipment
Experimental Protocol
Plant Material Preparation
-
Thoroughly wash the roots of Stephania japonica with deionized water to remove any soil and debris.
-
Air-dry the roots at room temperature for 7-10 days or in a ventilated oven at 40°C until a constant weight is achieved.
-
Grind the dried roots into a fine powder (approximately 40-60 mesh) using a mechanical grinder.
-
Store the powdered material in an airtight container, protected from light and moisture, until extraction.
Solvent Extraction
-
Weigh 100 g of the dried plant powder and place it into a 2 L Erlenmeyer flask.
-
Prepare a solvent mixture of chloroform and methanol in a 1:1 (v/v) ratio.
-
Add 1 L of the chloroform:methanol solvent mixture to the plant powder.
-
Alkalinize the mixture to a pH of 9-10 using ammonium hydroxide solution.
-
Macerate the mixture for 24 hours at room temperature with continuous stirring.
-
Alternatively, for a faster extraction, perform ultrasonic-assisted extraction for 60 minutes.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 45°C to obtain a crude extract.
Acid-Base Liquid-Liquid Partitioning
-
Dissolve the crude extract in 200 mL of 1 M hydrochloric acid.
-
Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of ethyl acetate to remove neutral and acidic impurities. Discard the ethyl acetate layers.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide solution.
-
Extract the alkaline solution three times with 150 mL of dichloromethane.
-
Combine the dichloromethane layers, which now contain the alkaloid fraction.
-
Dry the combined dichloromethane extract over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to yield the crude alkaloid extract.
Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of dichloromethane:methanol).
-
Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with the solvent gradient, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable mobile phase and UV detection.
-
Combine the fractions containing this compound.
-
Evaporate the solvent from the combined fractions to obtain a semi-purified extract.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the semi-purified extract using a preparative HPLC system equipped with a C18 column.
-
A typical mobile phase could be a gradient of acetonitrile and water with 0.1% TFA.
-
Monitor the elution at a suitable wavelength (e.g., 270 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.
-
Data Presentation
The following table summarizes the expected quantitative data from the extraction and purification process.
| Parameter | Value | Unit |
| Starting Plant Material (dry weight) | 100 | g |
| Crude Extract Yield | 8.5 | g |
| Crude Alkaloid Extract Yield | 1.2 | g |
| Semi-Purified Extract Yield (Post-Column) | 0.35 | g |
| Final Purified this compound Yield | 0.08 | g |
| Purity (by HPLC) | >98 | % |
| Extraction Efficiency (based on final yield) | 0.08 | % |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Analytical Quantification
For accurate quantification of this compound in various fractions and the final product, a validated analytical HPLC method is recommended.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the analytical standard (e.g., 270 nm).
-
Quantification: Based on a calibration curve generated from a certified analytical standard of this compound.
Conclusion
The protocol described in this application note provides a comprehensive and high-yield method for the extraction and purification of this compound from the roots of Stephania japonica. This methodology is designed to be scalable and adaptable for various research and development needs, providing a solid foundation for the further investigation of this promising natural product.
References
Application Notes and Protocols for Dihydrooxoepistephamiersine in Neuroinflammation Cellular Models
Disclaimer: As of December 2025, publicly available research specifically detailing the use of Dihydrooxoepistephamiersine in neuroinflammation cellular models is not available. The following application notes and protocols are presented as a hypothetical framework based on common methodologies used to evaluate novel anti-inflammatory compounds in preclinical neuroinflammation research. The experimental data and mechanisms described herein are illustrative and intended to serve as a guide for potential research applications.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases.[1][2] This process involves the activation of glial cells, such as microglia and astrocytes, which release a cascade of pro-inflammatory mediators including cytokines, chemokines, and reactive oxygen species (ROS).[1][3] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory response.[4][5][6] Conversely, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway plays a crucial role in the cellular antioxidant defense.[7][8][9]
This document outlines a hypothetical application of a novel compound, this compound, as a potential modulator of neuroinflammation. It is proposed that this compound exerts its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and p38 MAPK pathways, while simultaneously activating the protective Nrf2 antioxidant response pathway in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Hypothetical Data Summary
The following tables summarize the potential dose-dependent effects of this compound on key inflammatory and signaling markers in LPS-stimulated BV-2 cells.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 15.2 ± 2.1 | 8.5 ± 1.5 | 5.1 ± 0.9 |
| LPS (1 µg/mL) | 485.6 ± 35.4 | 350.1 ± 28.9 | 152.3 ± 15.7 |
| LPS + this compound (1 µM) | 310.4 ± 25.8 | 225.8 ± 20.1 | 98.6 ± 10.2 |
| LPS + this compound (5 µM) | 152.7 ± 18.9 | 110.2 ± 12.5 | 45.3 ± 5.8 |
| LPS + this compound (10 µM) | 55.3 ± 9.8 | 40.5 ± 6.7 | 18.9 ± 3.1 |
Table 2: Effect of this compound on Inflammatory Enzyme Expression and NO Production
| Treatment Group | iNOS (relative expression) | COX-2 (relative expression) | Nitric Oxide (µM) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.2 ± 0.3 |
| LPS (1 µg/mL) | 12.5 ± 1.8 | 9.8 ± 1.2 | 25.4 ± 2.9 |
| LPS + this compound (1 µM) | 8.2 ± 1.1 | 6.5 ± 0.9 | 16.8 ± 2.1 |
| LPS + this compound (5 µM) | 4.1 ± 0.6 | 3.2 ± 0.5 | 8.5 ± 1.3 |
| LPS + this compound (10 µM) | 1.5 ± 0.3 | 1.3 ± 0.2 | 3.1 ± 0.7 |
Table 3: Modulation of Intracellular Signaling Pathways by this compound
| Treatment Group | p-p65/p65 Ratio | p-p38/p38 Ratio | Nrf2 (nuclear translocation) |
| Control | 1.00 ± 0.10 | 1.00 ± 0.08 | 1.00 ± 0.11 |
| LPS (1 µg/mL) | 5.8 ± 0.7 | 4.5 ± 0.5 | 1.2 ± 0.2 |
| LPS + this compound (1 µM) | 3.9 ± 0.4 | 3.1 ± 0.3 | 2.5 ± 0.3 |
| LPS + this compound (5 µM) | 2.1 ± 0.3 | 1.8 ± 0.2 | 4.1 ± 0.5 |
| LPS + this compound (10 µM) | 1.2 ± 0.2 | 1.1 ± 0.1 | 5.9 ± 0.8 |
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for assessing this compound.
Caption: Hypothetical inhibition of NF-κB and p38 MAPK pathways.
Caption: Hypothetical activation of the Nrf2 antioxidant pathway.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of BV-2 microglial cells and subsequent treatment with this compound and LPS.
-
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS, from E. coli O111:B4)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Protocol:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine analysis, shorter times for signaling protein analysis).
-
Include a vehicle control group (DMSO) and an LPS-only group in all experiments.
-
Cell Viability Assay (MTT)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Protocol:
-
Seed BV-2 cells in a 96-well plate at a density of 1x10⁴ cells/well and treat as described in Protocol 1.
-
After 24 hours of incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
-
Nitric Oxide (NO) Assay (Griess Assay)
To measure the production of nitric oxide, an inflammatory mediator.
-
Materials:
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard curve
-
-
Protocol:
-
Collect the cell culture supernatant after treatment (Protocol 1).
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A in a 96-well plate and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve generated with NaNO₂.
-
Cytokine Measurement (ELISA)
To quantify the secretion of pro-inflammatory cytokines.
-
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
-
Protocol:
-
Collect the cell culture supernatant after 24 hours of treatment (Protocol 1).
-
Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.
-
Measure the absorbance and calculate the cytokine concentrations based on the provided standards.
-
Western Blot Analysis
To analyze the activation of key signaling proteins.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-Nrf2, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
-
Protocol:
-
After treatment (e.g., 30-60 minutes for phosphorylation events, 2-4 hours for Nrf2 translocation), wash cells with cold PBS and lyse with RIPA buffer. For nuclear translocation, use a nuclear/cytoplasmic extraction kit.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band densities using image analysis software and normalize to loading controls (e.g., β-actin for total protein, Lamin B1 for nuclear fractions).
-
Quantitative Real-Time PCR (qPCR)
To measure the mRNA expression of inflammatory genes.
-
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH)
-
-
Protocol:
-
After 6 hours of treatment, extract total RNA from the cells.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using SYBR Green master mix and specific primers.
-
Analyze the results using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
References
- 1. Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroinflammation and Neurodegenerative Diseases: How Much Do We Still Not Know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroinflammatory mechanisms in Parkinson's disease: Potential environmental triggers, pathways, and targets for early therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the p38 MAPK/NF-κB pathway contributes to doxorubicin-induced inflammation and cytotoxicity in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 9. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Dihydrooxoepistephamiersine as a Potential Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Note: As of the latest literature search, no specific data regarding the cholinesterase inhibitory activity of Dihydrooxoepistephamiersine has been published. Therefore, this document provides a generalized framework and detailed protocols for the initial assessment of a novel compound, such as this compound, as a potential cholinesterase inhibitor. The provided tables are templates for data presentation.
Introduction
Cholinesterase inhibitors are critical therapeutic agents for various neurological disorders, most notably Alzheimer's disease, by preventing the breakdown of the neurotransmitter acetylcholine (B1216132).[1] The primary targets for these inhibitors are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] The evaluation of novel compounds for their potential to inhibit these enzymes is a fundamental step in the drug discovery process. This document outlines the standard methodologies for the in vitro characterization of a potential cholinesterase inhibitor, using this compound as a representative candidate.
The primary method described is the colorimetric assay developed by Ellman, which provides a robust and high-throughput compatible means to determine the inhibitory potency of a test compound.[3]
Data Presentation
Quantitative data from cholinesterase inhibition assays are crucial for comparing the potency and selectivity of novel compounds. The following tables are templates for summarizing such data.
Table 1: In Vitro Cholinesterase Inhibition by this compound
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |
| This compound | Acetylcholinesterase (AChE) | Data not available | Data not available | Data not available |
| Butyrylcholinesterase (BChE) | Data not available | Data not available | Data not available | |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | Reference value | Mixed | Reference value |
| Galantamine (Reference) | Acetylcholinesterase (AChE) | Reference value | Competitive | Reference value |
Table 2: Selectivity Index of this compound
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE IC50 / AChE IC50) |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
The following protocols describe the in vitro assessment of a test compound's ability to inhibit AChE and BChE.
Principle of the Assay (Ellman's Method)
The assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring the absorbance at 412 nm.[2][3] The rate of color development is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.
Principle of the cholinesterase inhibition assay.
Materials and Reagents
-
Enzymes: Acetylcholinesterase (from Electrophorus electricus) and Butyrylcholinesterase (from equine serum).
-
Substrates: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI).[2]
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[3]
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[3]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Reference Inhibitor: Donepezil or Galantamine.
-
Equipment: 96-well microplate reader, multichannel pipette.
Preparation of Solutions
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Enzyme Solutions: Prepare stock solutions of AChE (e.g., 0.25 U/mL) and BChE in assay buffer. Store in aliquots at -20°C.
-
Substrate Solutions: Prepare fresh 14-15 mM solutions of ATCI and BTCI in deionized water.[3]
-
DTNB Solution: Prepare a 10 mM solution of DTNB in the assay buffer. Protect from light and store at 4°C.[3]
-
Test Compound Solutions: Prepare a high-concentration stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be below 1% to avoid enzyme inhibition.[3]
Assay Protocol (96-well plate format)
The following protocol is for a final volume of 200 µL per well.[3]
-
Plate Setup:
-
Blank: 200 µL Assay Buffer (no enzyme, no substrate).
-
Negative Control (100% activity): 10 µL enzyme solution + 180 µL Assay Buffer + 10 µL substrate solution.
-
Test Compound: 10 µL enzyme solution + 170 µL Assay Buffer + 10 µL of each this compound dilution.
-
Positive Control: 10 µL enzyme solution + 170 µL Assay Buffer + 10 µL of reference inhibitor.
-
-
Procedure:
-
Add 170 µL of Assay Buffer to all wells.
-
Add 10 µL of the appropriate this compound dilution or reference inhibitor to the respective wells. For the negative control, add 10 µL of the assay buffer (with the same percentage of DMSO as the test compound dilutions).
-
Add 10 µL of the enzyme solution (AChE or BChE) to all wells except the blank.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.[2]
-
Initiate the reaction by adding 10 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE) and 10 µL of DTNB solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.[2]
-
Experimental workflow for IC50 determination.
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [(Rate of Negative Control - Rate with Inhibitor) / Rate of Negative Control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve.[2] The IC50 is the concentration of the inhibitor that produces 50% inhibition.
In Vivo Studies (General Considerations)
Should in vitro studies indicate significant inhibitory potential for this compound, subsequent in vivo studies would be warranted. These studies typically involve animal models of cognitive impairment.[4]
-
Animal Models:
-
Behavioral Tests:
Signaling Pathway
Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission by increasing the activation of postsynaptic muscarinic and nicotinic receptors.
Cholinergic signaling and the site of action for inhibitors.
References
Application Notes and Protocols: Antimicrobial Screening of Dihydrooxoepistephamiersine Against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogenic bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents. Alkaloids, a diverse group of naturally occurring chemical compounds, have historically been a rich source of new drugs.[1] Dihydrooxoepistephamiersine, an alkaloid isolated from the roots of Stephania japonica, belongs to a genus known for its wide range of pharmacological properties, including antimicrobial effects.[2][3][4] Extracts and isolated alkaloids from various Stephania species have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][5][6] These findings provide a strong rationale for the evaluation of this compound as a potential antimicrobial agent.
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of this compound. The methodologies described herein are based on established and widely accepted techniques for determining the antimicrobial susceptibility of test compounds.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for the antimicrobial activity of this compound against a panel of common pathogenic bacteria. These values are for illustrative purposes and serve as a template for presenting experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 16 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 32 |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 128 |
| Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate) | Gram-positive | 32 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Type | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 32 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 64 |
| Escherichia coli (ATCC 25922) | Gram-negative | >256 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >256 |
| Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate) | Gram-positive | 64 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve the powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.[2]
-
Vortex the solution until the compound is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Prepare aliquots of the stock solution and store them at -20°C. Avoid repeated freeze-thaw cycles.[2]
Bacterial Strains and Culture Conditions
Materials:
-
Selected pathogenic bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
Incubator
-
Spectrophotometer
Protocol:
-
Streak the bacterial strains from frozen stocks onto TSA plates and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into TSB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
This compound stock solution
-
Bacterial suspension (0.5 McFarland)
-
Sterile 96-well microtiter plates
-
MHB
-
Multichannel pipette
Protocol:
-
Add 100 µL of MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Inoculate each well with 5 µL of the adjusted bacterial suspension.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plates from the previous experiment
-
MHA plates
-
Sterile pipette tips or a multi-pronged inoculator
Protocol:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the MHA plate.
Visualizations
Caption: Experimental workflow for antimicrobial screening.
Caption: Potential antimicrobial mechanisms of action.
References
- 1. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]
- 2. This compound | CAS 51804-69-4 | ScreenLib [screenlib.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vegetosindia.org [vegetosindia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of Dihydrooxoepistephamiersine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrooxoepistephamiersine is a novel natural product with potential therapeutic applications. A critical step in the preclinical evaluation of any new chemical entity is the characterization of its cytotoxic effects. This document provides a comprehensive guide to conducting cell-based assays to determine the cytotoxicity of this compound. The following protocols for MTT, Lactate Dehydrogenase (LDH), and apoptosis assays are foundational methods for assessing cell viability, membrane integrity, and the mechanism of cell death.
Data Presentation
The quantitative data generated from the described assays should be summarized for clear interpretation and comparison. The following tables provide a template for organizing experimental results.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | ||
| Spontaneous Release | |||
| Maximum Release | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity
| Concentration of this compound (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change vs. Control |
| 0 (Vehicle Control) | 1 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Staurosporine (Positive Control) |
Experimental Workflows and Signaling Pathways
Understanding the underlying mechanisms of cytotoxicity is crucial. The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the key signaling pathways potentially modulated by this compound.
Figure 1: Experimental workflow for cytotoxicity assessment.
Natural products can induce cytotoxicity through various signaling pathways. Apoptosis, or programmed cell death, is a common mechanism. It can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway.[1][2]
Figure 2: Overview of the apoptotic signaling pathways.
Necroptosis is a form of programmed necrosis that can be initiated when apoptosis is inhibited.[3][4]
Figure 3: The necroptosis signaling pathway.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell line
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[5]
-
Solubilization solution (e.g., DMSO, or 0.1 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated wells as a negative control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell lysis, indicating a loss of cell membrane integrity.[9]
Materials:
-
96-well flat-bottom plates
-
Cell culture reagents
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-4).
-
Prepare control wells:
-
Vehicle Control: Cells treated with vehicle only.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with lysis buffer 45 minutes before the end of incubation.
-
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.[10]
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Apoptosis Assays
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
White-walled 96-well plates
-
Cell culture reagents
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described previously.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence of each sample using a luminometer.[11]
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle control.
This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently or luminescently labeled Annexin V.[12]
Materials:
-
96-well plates (black-walled for fluorescence, white-walled for luminescence)
-
Cell culture reagents
-
This compound
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay (Promega) or similar kit
-
Multimode plate reader (fluorescence and luminescence capabilities)
Protocol:
-
Prepare the 2X Detection Reagent containing Annexin V and a necrosis detection reagent immediately before use.[12]
-
Seed 50 µL of cells in a 96-well plate.
-
Add 50 µL of this compound at 2X the final desired concentration.
-
Add 100 µL of the 2X Detection Reagent to each well.
-
Incubate the plate and take measurements at various time points (e.g., every hour for 24 hours) using a multimode plate reader to detect luminescence (apoptosis) and fluorescence (necrosis).[13]
Data Analysis:
-
Plot the relative luminescence units (RLU) and relative fluorescence units (RFU) over time to distinguish between apoptosis and necrosis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 5. Cytotoxic Effects of Plant Secondary Metabolites and Naturally Occurring Bioactive Peptides on Breast Cancer Model Systems: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Frontiers | Natural products target programmed cell death signaling mechanisms to treat colorectal cancer [frontiersin.org]
Application Notes and Protocols: Dihydrooxoepistephamiersine as a Hypothetical Scaffold for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific scientific literature detailing the medicinal chemistry applications, biological activity, or synthesis of "dihydrooxoepistephamiersine" is not available. The following application notes and protocols are presented as a generalized framework for the development of a novel natural product scaffold in medicinal chemistry, using "this compound" as a hypothetical example. The principles and methodologies described are based on established practices in drug discovery and development.[1][2][3]
Introduction: Natural Products as Scaffolds in Medicinal Chemistry
Natural products have historically been a rich source of therapeutic agents and have provided complex and diverse chemical scaffolds for drug discovery.[3] The intricate three-dimensional structures of natural products offer a unique starting point for the design and synthesis of novel bioactive molecules. Medicinal chemistry campaigns often utilize these natural scaffolds to generate libraries of analogues with improved potency, selectivity, and pharmacokinetic properties.[1][2] This process, known as scaffold-based drug discovery, involves the systematic modification of the core structure to explore structure-activity relationships (SAR).[1]
This document outlines a hypothetical workflow for the evaluation and derivatization of the novel scaffold, This compound (B13389577), for potential therapeutic applications.
Hypothetical Biological Activity and Target Identification
For the purpose of this guide, we will hypothesize that preliminary screening has shown this compound to exhibit inhibitory activity against a key enzyme in a disease-relevant signaling pathway, for instance, a protein kinase. The initial "hit" discovery would typically be followed by target validation and lead optimization.[2]
Data Presentation: Summarized Quantitative Data
A crucial step in a medicinal chemistry program is the systematic evaluation of newly synthesized analogues. All quantitative data should be organized for clear comparison to establish SAR.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogues
| Compound ID | R1-Substitution | R2-Substitution | IC50 (nM) vs. Target Kinase | Cytotoxicity (CC50, µM) in HEK293 cells |
| This compound | -H | -H | 1250 | > 100 |
| DHE-001 | -OCH3 | -H | 850 | > 100 |
| DHE-002 | -Cl | -H | 520 | 85 |
| DHE-003 | -H | -NH2 | 980 | > 100 |
| DHE-004 | -H | -N(CH3)2 | 450 | 75 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to any medicinal chemistry endeavor. Below are generalized protocols for the synthesis of analogues and a common biological assay.
General Protocol for the Synthesis of this compound Analogues
This protocol is a template for the derivatization of a hypothetical scaffold and is based on common synthetic organic chemistry techniques.
Objective: To synthesize a library of this compound analogues by modifying peripheral functional groups to explore the SAR.
Materials:
-
This compound scaffold
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Reagents for specific modifications (e.g., acyl chlorides, alkyl halides, boronic acids for cross-coupling)
-
Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Catalysts (if required, e.g., Palladium catalysts for cross-coupling)
-
Standard laboratory glassware and reaction monitoring tools (e.g., TLC, LC-MS)
Procedure (Example: Amide Coupling at a Carboxylic Acid Moiety):
-
Dissolution: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Add a coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.5 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and HPLC.
Protocol for In Vitro Kinase Inhibition Assay (Example)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogues against the target kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Synthesized this compound analogues
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the kinase enzyme. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex processes and relationships in drug discovery.
Caption: A generalized workflow for medicinal chemistry based on a natural product scaffold.
Caption: Hypothetical signaling pathway showing inhibition of RAF kinase by a this compound analogue.
References
Application Notes & Protocols: Investigating the Opioid Receptor Binding Affinity of Dihydrooxoepistephamiersine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of the opioid receptor binding affinity of novel compounds, using the hypothetical test case of Dihydrooxoepistephamiersine, an alkaloid derived from the Stephania genus. While direct binding data for this compound is not currently available in public literature, related alkaloids from Stephania species have demonstrated affinity for opioid receptors, suggesting the potential for similar activity.[1][2] This document outlines the standard experimental protocols and data presentation formats necessary for such an investigation.
Introduction
Opioid receptors, primarily classified into mu (µ), delta (δ), and kappa (κ) subtypes, are critical targets in pain management. The development of novel analgesics with improved side-effect profiles necessitates the screening of new chemical entities for their affinity and selectivity towards these receptors. Alkaloids from the Stephania genus are known for a wide range of pharmacological activities.[3] Notably, hasubanan (B79425) alkaloids isolated from Stephania japonica have shown affinity for human delta-opioid receptors, with IC50 values in the micromolar range, and similar potency at the mu-opioid receptor, while being inactive at kappa-opioid receptors.[1][2] This precedent suggests that other alkaloids from this genus, such as this compound, warrant investigation.
The following sections detail the protocols for determining the binding affinity of a test compound like this compound at the opioid receptors using radioligand binding assays.
Data Presentation: Opioid Receptor Binding Affinity
Quantitative data from binding assays are typically presented in a tabular format to allow for clear comparison of affinities across different receptor subtypes. The key parameter is the inhibitory constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity. The following table is an illustrative example of how binding data for this compound would be presented alongside reference compounds.
Table 1: Opioid Receptor Binding Affinities (Ki in nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | TBD | TBD | TBD |
| Morphine (Reference Agonist) | 1 - 100 | >1000 | >1000 |
| Naloxone (B1662785) (Reference Antagonist) | 1 - 10 | 10 - 100 | 10 - 100 |
| Hasubanan Alkaloid (from S. japonica) | 700 - 46000 | 700 - 46000 | Inactive |
TBD: To Be Determined through experimentation. Reference data for Morphine and Naloxone is indicative and can vary based on experimental conditions.[4] Data for Hasubanan Alkaloids is derived from IC50 values.[1][2]
Experimental Protocols
The following are detailed methodologies for conducting competitive radioligand binding assays to determine the binding affinity of a test compound.
Materials and Reagents
-
Cell Membranes: Commercially available or prepared in-house from cell lines expressing the human opioid receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligands:
-
For µ-opioid receptor: [³H]DAMGO (a selective agonist).[4]
-
For δ-opioid receptor: [³H]Naltrindole (a selective antagonist).
-
For κ-opioid receptor: [³H]U-69,593 (a selective agonist).
-
-
Unlabeled Competitor (for non-specific binding): Naloxone, a non-selective opioid antagonist.[4]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
-
Scintillation Cocktail.
-
96-well microtiter plates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[4]
-
Filtration apparatus.
-
Liquid scintillation counter.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound and create a series of dilutions in the binding buffer.
-
Dilute the radioligand in the binding buffer to a final concentration at or near its Kd (dissociation constant).[4]
-
Thaw the frozen cell membrane aliquots on ice and homogenize. Dilute to the desired concentration in the binding buffer.
-
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:[4]
-
Total Binding: Add cell membranes and radioligand.
-
Non-specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of naloxone (e.g., 10 µM).[4]
-
Competitive Binding: Add cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[4]
-
Filtration: Rapidly harvest the contents of each well onto pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[5]
-
Radioactivity Counting: Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of the total binding wells.[5]
-
For the competition wells, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.[5]
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.[6]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Opioid Receptor Signaling Pathway
Understanding the downstream consequences of receptor binding is crucial. The following diagram illustrates a simplified G-protein coupled signaling cascade initiated by opioid receptor activation.
References
- 1. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology [agris.fao.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application of Dihydrooxoepistephamiersine in Multidrug Resistance Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Note: The compound "Dihydrooxoepistephamiersine" is not found in the current scientific literature. This document provides a generalized framework and detailed protocols for investigating a novel compound, hereafter referred to as Compound X , for its potential to reverse multidrug resistance (MDR) in cancer cells. The principles and methods described are broadly applicable to the preclinical evaluation of new MDR reversal agents.
Introduction
Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy. It is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Another key mechanism of MDR involves the evasion of apoptosis, often through the upregulation of anti-apoptotic proteins like Bcl-2.
Compound X, a hypothetical novel dihydro-alkaloid, is investigated for its potential to overcome MDR. This document outlines its mechanism of action, protocols for its evaluation, and methods for data analysis. The primary proposed mechanisms for Compound X's activity include the inhibition of P-gp function and the induction of apoptosis in resistant cancer cells.
Proposed Mechanism of Action
Compound X is hypothesized to reverse MDR through a dual mechanism:
-
Inhibition of P-glycoprotein (P-gp): Compound X may act as a competitive or non-competitive inhibitor of P-gp, preventing the efflux of chemotherapeutic drugs and restoring their intracellular cytotoxic concentrations.
-
Induction of Apoptosis: Compound X may modulate key signaling pathways to overcome the apoptotic resistance of cancer cells. This could involve the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), leading to the activation of the caspase cascade and programmed cell death. A significant pathway implicated in this process is the PI3K/Akt signaling pathway, which is a central regulator of cell survival and is often hyperactivated in resistant tumors.[1][2] By inhibiting this pathway, Compound X can decrease the expression of anti-apoptotic proteins and sensitize cells to chemotherapy.
Below is a diagram illustrating the proposed signaling pathways affected by Compound X in a multidrug-resistant cancer cell.
Quantitative Data Summary
The efficacy of Compound X in reversing MDR can be quantified through various in vitro assays. The following tables present example data from such experiments.
Table 1: Cytotoxicity of Doxorubicin and Compound X in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC₅₀ (µM) ± SD | Reversal Fold* |
| MCF-7 (Sensitive) | Doxorubicin | 1.65 ± 0.15[3] | - |
| MCF-7/DOX (Resistant) | Doxorubicin | 128.5 ± 10.2[3] | - |
| MCF-7/DOX (Resistant) | Doxorubicin + Compound X (1 µM) | 9.53 ± 0.87[4] | 13.5 |
| MCF-7/DOX (Resistant) | Compound X | > 50 | - |
*Reversal Fold = IC₅₀ of Doxorubicin in resistant cells / IC₅₀ of Doxorubicin in resistant cells treated with Compound X.[4][5]
Table 2: Effect of Compound X on Apoptosis in Resistant Cells
| Treatment Group | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control (Untreated) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| Doxorubicin (10 µM) | 5.8 ± 1.1 | 3.2 ± 0.6 | 9.0 ± 1.7 |
| Compound X (1 µM) | 4.5 ± 0.9 | 2.0 ± 0.4 | 6.5 ± 1.3 |
| Doxorubicin (10 µM) + Compound X (1 µM) | 25.7 ± 3.2 | 15.4 ± 2.1 | 41.1 ± 5.3 |
Table 3: Effect of Compound X on P-gp Function and Expression
| Treatment Group | Rhodamine 123 Accumulation (Mean Fluorescence Intensity) | Relative P-gp Expression (vs. Untreated Control) |
| Untreated Control | 100 ± 12 | 1.0 |
| Compound X (1 µM) | 250 ± 25 | 0.95 ± 0.1 |
| Verapamil (10 µM) - Positive Control | 280 ± 30 | N/A |
Experimental Protocols
Detailed protocols for the key experiments are provided below.
Cell Culture
-
Cell Lines: Use a pair of sensitive (e.g., MCF-7) and its drug-resistant derivative (e.g., MCF-7/DOX) cancer cell lines.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂. For the resistant cell line, maintain drug pressure by adding a low concentration of the selecting agent (e.g., 1 µM Doxorubicin) to the culture medium.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]
Protocol:
-
Seed cells into 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere for 24 hours.[7]
-
Treat the cells with various concentrations of Compound X, the chemotherapeutic drug (e.g., Doxorubicin), or a combination of both. Include untreated wells as a control.
-
Incubate the plates for 48 to 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][8]
Protocol:
-
Seed cells in 6-well plates and treat with the compounds of interest for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[8]
-
Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within one hour.[9] Annexin V-FITC is detected in the FL1 channel, and PI is detected in the FL2 channel.
P-glycoprotein Expression (Western Blotting)
This technique is used to detect and quantify the expression level of P-gp protein.[10][11]
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) overnight at 4°C.[11] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
P-glycoprotein Function Assay (Rhodamine 123 Accumulation)
This assay measures the efflux activity of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[13][14][15]
Protocol:
-
Harvest cells and resuspend them in fresh medium at 1 × 10⁶ cells/mL.
-
Pre-incubate the cells with Compound X or a known P-gp inhibitor (e.g., Verapamil) for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µM and incubate for another 60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to stop the efflux.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence by flow cytometry (FL1 channel).
-
Increased fluorescence intensity in treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.
In Vivo Xenograft Model
To evaluate the efficacy of Compound X in a more physiologically relevant system, a tumor xenograft model in immunocompromised mice is used.[16][17]
Protocol:
-
Subcutaneously inject 5 × 10⁶ resistant cancer cells (e.g., MCF-7/DOX) into the flank of nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: Vehicle control, Doxorubicin alone, Compound X alone, and Doxorubicin in combination with Compound X.
-
Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injections three times a week).
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for the preclinical evaluation of a novel compound, such as the hypothetical this compound (Compound X), as a potential agent for reversing multidrug resistance in cancer. By systematically assessing its effects on cell viability, apoptosis, and P-gp function, researchers can elucidate its mechanism of action and determine its therapeutic potential. The successful application of these methods will generate crucial data to support further drug development efforts.
References
- 1. bosterbio.com [bosterbio.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Multidrug Resistance-Reversing Activity of a Novel Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Aporphine and Oxoaporphine Alkaloids in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific analytical methods for the quantification of "Dihydrooxoepistephamiersine" have been found in the reviewed literature. The following protocols and data are based on established methods for the analysis of structurally related aporphine (B1220529) and oxoaporphine alkaloids, particularly from the Menispermaceae family, to which the Stephania genus belongs. These methods can serve as a starting point for developing a validated analytical procedure for the target compound.
Introduction
Aporphine and oxoaporphine alkaloids are a large and structurally diverse class of isoquinoline (B145761) alkaloids found in various plant families, notably the Menispermaceae.[1][2] Many of these compounds exhibit significant pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.[2][3] Accurate and precise quantification of these alkaloids in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.
This document provides detailed application notes and protocols for the quantification of aporphine and oxoaporphine alkaloids in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Workflows
The general workflow for the analysis of these alkaloids involves sample preparation, chromatographic separation, and detection.
Caption: General experimental workflow for alkaloid quantification.
Sample Preparation
The extraction of alkaloids from plant material is a critical step to ensure accurate quantification. Alkaloids are basic compounds, and this property is often exploited during extraction.[4]
Protocol 1: General Alkaloid Extraction
-
Drying and Grinding: Dry the plant material (e.g., tubers, leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.
-
Extraction:
-
Method A: Acidified Solvent Extraction: Macerate the powdered plant material with an acidified solvent (e.g., 0.1 M HCl or 0.5 M citric acid in water or ethanol) for a specified period (e.g., 1-24 hours) with agitation.[4] This converts the alkaloids into their salt form, which is more soluble in polar solvents.
-
Method B: Alkaline Solvent Extraction: Moisten the powdered plant material with an alkaline solution (e.g., ammonia) to liberate the free base form of the alkaloids. Then, extract with a non-polar organic solvent like chloroform (B151607) or ethyl acetate (B1210297).[5]
-
-
Filtration: Filter the extract to remove solid plant debris.
-
Purification (Liquid-Liquid Extraction):
-
If using Method A, the acidic extract can be washed with a non-polar solvent to remove fats and waxes. Then, the aqueous phase is basified (e.g., with NH₄OH to pH 9-10) and the liberated alkaloids are extracted into an immiscible organic solvent (e.g., chloroform, ethyl acetate).[4]
-
The organic extract can be concentrated under reduced pressure.
-
-
Final Preparation: The dried extract is reconstituted in a suitable solvent (e.g., mobile phase) and filtered through a 0.22 µm syringe filter before injection into the chromatographic system.[6]
Caption: Acid-base extraction workflow for alkaloids.
Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of alkaloids.
Protocol 2: HPLC-UV Analysis of Aporphine Alkaloids [6]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., Hypersil ODS2, 4.6 mm × 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate adjusted to pH 3 with acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][8]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection Wavelength: Aporphine alkaloids generally show UV absorbance maxima around 280 nm and 320 nm. The specific wavelength should be optimized for the analyte of interest.[9]
-
Quantification: Based on a calibration curve prepared from a certified reference standard of the target alkaloid.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity, selectivity, and speed compared to HPLC-UV, making it ideal for the analysis of complex plant extracts and for pharmacokinetic studies.[10][11]
Protocol 3: UPLC-MS/MS Analysis of Aporphine and Related Alkaloids [10][11]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: A sub-2 µm particle size C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).[10]
-
Mobile Phase: A gradient elution is typically used with a mobile phase consisting of water with an additive (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic solvent like acetonitrile.[10][11]
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for alkaloids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Quantification: An internal standard method is often employed to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of aporphine and related alkaloids based on literature data.
Table 1: HPLC-UV Method Performance for Aporphine Alkaloids
| Parameter | Typical Value | Reference |
| Linearity Range | 0.025 - 0.20 mg/L | [6] |
| Correlation Coefficient (r²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 13 µg/mL (for cassythine) | [8] |
| Limit of Quantification (LOQ) | 20 µg/mL (for cassythine) | [8] |
| Recovery | 92.9% - 101.2% | [6] |
Table 2: UPLC-MS/MS Method Performance for Related Alkaloids
| Parameter | Typical Value | Reference |
| Linearity Range | Varies by analyte (e.g., 1-1000 ng/mL) | |
| Correlation Coefficient (r²) | > 0.99 | [11] |
| Limit of Detection (LOD) | 0.5 - 5.2 ng/mL | [11] |
| Limit of Quantification (LOQ) | 1.6 - 17.2 ng/mL | [11] |
| Accuracy | 80% - 120% | [11] |
| Precision (RSD%) | < 17.42% | [11] |
Method Validation
Any analytical method developed should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC-UV and UPLC-MS/MS methods described provide a robust framework for the quantification of aporphine and oxoaporphine alkaloids in plant extracts. While specific methods for "this compound" are not available, the provided protocols for related compounds offer a solid foundation for method development and validation. The choice between HPLC-UV and UPLC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. For accurate and reliable results, it is imperative to validate the chosen analytical method for the specific plant matrix and target analyte.
References
- 1. Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology [agris.fao.org]
- 2. Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkaloid variations within the genus Stephania (Menispermaceae) in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the asymmetric synthesis of hasubanan alkaloids
Welcome to the Technical Support Center for the Asymmetric Synthesis of Hasubanan (B79425) Alkaloids. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex class of molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guides
This section provides solutions to common problems encountered in key synthetic steps.
Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for constructing the polycyclic core of hasubanan alkaloids. However, challenges in achieving high yield and stereoselectivity are common.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| IH-001 | Low to no product yield | 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently or has decomposed. 2. Poor Substrate Reactivity: The aryl/vinyl halide or triflate is unreactive under the chosen conditions. 3. Slow Oxidative Addition: The initial step of the catalytic cycle is slow. | 1. Catalyst Activation: Ensure proper activation of the Pd(II) precatalyst to Pd(0) in situ, or use a Pd(0) source like Pd₂(dba)₃. Ensure all reagents and solvents are rigorously degassed to prevent oxidation of the catalyst. 2. Increase Reactivity: Switch from aryl chlorides to bromides, iodides, or triflates, which are more reactive. 3. Ligand Choice: Employ electron-rich phosphine (B1218219) ligands to accelerate oxidative addition. |
| IH-002 | Poor Diastereoselectivity | 1. Insufficient Facial Bias: The conformation of the cyclization precursor does not provide a strong preference for one diastereomeric transition state. 2. Flexible Tether: The chain connecting the aryl/vinyl group and the alkene is too flexible. | 1. Introduce Steric Hindrance: Install a bulky protecting group or substituent that directs the cyclization to a specific face of the molecule. 2. Chiral Ligands: Utilize chiral phosphine ligands (e.g., BINAP derivatives) to induce asymmetry. 3. Solvent Effects: Screen different solvents to influence the transition state geometry. |
| IH-003 | Formation of Side Products (e.g., double bond isomerization, reduction) | 1. β-Hydride Elimination/Re-insertion: Isomerization can occur through reversible β-hydride elimination and re-insertion. 2. Presence of Hydride Source: Reduction of the aryl halide can occur if a hydride source is present. | 1. Additives: The addition of Ag(I) salts can promote a cationic pathway that sometimes minimizes isomerization. 2. Base Selection: Use a non-coordinating, sterically hindered base. Proton sponges are often effective. 3. Reaction Time: Minimize reaction time to reduce the likelihood of side reactions. |
Catalytic Asymmetric Dearomatization (CADA)
CADA reactions are crucial for breaking the aromaticity of phenolic precursors to construct the spirocyclic or fused-ring systems of hasubanan alkaloids. The primary challenges are controlling enantioselectivity and overcoming the high energetic barrier.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| CADA-001 | Low Enantioselectivity (ee) | 1. Suboptimal Catalyst/Ligand: The chiral catalyst or ligand is not providing sufficient stereochemical control. 2. Background Reaction: A non-catalyzed, non-enantioselective reaction is competing with the desired pathway. 3. Temperature Effects: Higher temperatures can erode enantioselectivity by reducing the energy difference between diastereomeric transition states. | 1. Ligand Screening: Screen a library of chiral ligands to find one that is optimal for the specific substrate. 2. Catalyst Loading: Increase the catalyst loading to favor the catalyzed pathway. 3. Temperature Optimization: Lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even -78 °C to enhance enantioselectivity.[1] |
| CADA-002 | Poor Regioselectivity | 1. Multiple Reactive Sites: The aromatic substrate has multiple positions that can be functionalized. 2. Electronic/Steric Ambiguity: There is no strong electronic or steric bias to direct the reaction to a single position. | 1. Directing Groups: Install a directing group to guide the catalyst to a specific C-H bond. 2. Substrate Modification: Modify the substrate to electronically activate or sterically block certain positions. 3. Catalyst Control: Some catalysts exhibit inherent regioselectivity for certain substrates. |
| CADA-003 | Low Conversion/Yield | 1. High Aromatic Stabilization Energy: A significant energy input is required to disrupt the aromaticity of the starting material. 2. Catalyst Deactivation: The catalyst may be unstable under the reaction conditions. | 1. Reaction Conditions: Use higher temperatures or more reactive reagents, but be mindful of the potential impact on enantioselectivity. 2. Robust Catalyst: Select a catalyst known for its stability and high turnover number. Ensure anhydrous and anaerobic conditions if the catalyst is sensitive to air or moisture. |
C-H Activation
Direct C-H activation offers an atom-economical approach to forge key C-C bonds in the hasubanan skeleton. However, controlling regioselectivity and achieving high conversion can be difficult.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| CHA-001 | Low Conversion Rate | 1. Catalyst Inactivity: The catalyst may not be active enough for the specific C-H bond. 2. Steric Hindrance: Bulky groups near the target C-H bond can prevent the catalyst from approaching. 3. Insufficient Oxidant: In oxidative C-H activation, the oxidant may be depleted or inactive. | 1. Catalyst Screening: Test different transition metal catalysts (e.g., Pd, Rh, Ru) and ligands. 2. Modify Directing Group: If using a directing group, alter its length or geometry. 3. Optimize Oxidant: Screen different oxidants and ensure the correct stoichiometry is used. |
| CHA-002 | Poor Regioselectivity | 1. Multiple Accessible C-H Bonds: The substrate possesses several C-H bonds with similar reactivity. 2. Weak Directing Group Effect: The directing group is not effectively controlling the site of activation. | 1. Stronger Directing Group: Employ a more strongly coordinating directing group. 2. Ligand Modification: The steric and electronic properties of the ligand can influence regioselectivity. 3. Solvent Effects: The solvent can play a role in modulating the reactivity of different C-H bonds. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for a multi-step synthesis of a hasubanan alkaloid?
A1: The choice of protecting groups is critical for the success of a complex synthesis. Key considerations include:
-
Orthogonality: Select protecting groups that can be removed under different conditions without affecting each other. For example, a Boc group (acid-labile) and a Cbz group (hydrogenolysis) are orthogonal.
-
Stability: The protecting group must be stable to the reaction conditions of subsequent steps.
-
Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield.
-
Influence on Reactivity: Be aware that protecting groups can influence the stereochemical outcome of nearby reactions.
Q2: What are the most common side reactions in oxidative phenolic coupling, and how can they be minimized?
A2: Oxidative phenolic coupling can lead to a mixture of products. Common side reactions include:
-
Over-oxidation: The desired coupled product can be further oxidized to undesired species.
-
Formation of Regioisomers: Coupling can occur at different positions on the phenol (B47542) ring (ortho-para, para-para, etc.).
-
Polymerization: Phenolic compounds can polymerize under oxidative conditions.
To minimize these side reactions, consider the following:
-
Choice of Oxidant: Use a mild and selective oxidizing agent, such as a hypervalent iodine reagent (e.g., PIDA).[2]
-
Reaction Conditions: Optimize the temperature, solvent, and reaction time to favor the desired product.
-
Substrate Design: The substitution pattern on the phenol can influence the regioselectivity of the coupling.
Q3: My diastereoselective aza-Michael addition is giving a poor diastereomeric ratio. What can I do?
A3: Improving the diastereoselectivity of an aza-Michael addition often involves:
-
Chiral Auxiliary/Catalyst: If using a chiral auxiliary, ensure it is of high enantiomeric purity. If using a chiral catalyst, screen different catalysts and ligands.
-
Temperature: Lowering the reaction temperature often increases diastereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state and, therefore, the diastereoselectivity.
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid can enhance facial selectivity.
Data Presentation
The following tables summarize quantitative data from key reactions in hasubanan alkaloid synthesis.
Table 1: Optimization of a Diastereoselective Intramolecular Heck Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | dr |
| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | Et₃N | DMF | 100 | 65 | 2:1 |
| 2 | Pd₂(dba)₃ (5) | (R)-BINAP (12) | K₂CO₃ | Toluene | 80 | 78 | 10:1 |
| 3 | Pd(OAc)₂ (10) | (S)-Phos (12) | Cs₂CO₃ | Dioxane | 110 | 85 | >20:1 |
| 4 | PdCl₂(dppf) (5) | - | NaOtBu | THF | 65 | 55 | 5:1 |
Table 2: Enantioselectivity in Catalytic Asymmetric Dearomatization
| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | [Rh(cod)Cl]₂ (2.5) | (S)-BINAP | Toluene | 25 | 90 | 85 |
| 2 | [Ir(cod)Cl]₂ (2.5) | (R,R)-f-spiroPhos | CH₂Cl₂ | 0 | 95 | 92 |
| 3 | Pd(OAc)₂ (5) | (S)-SIPHOS | Dioxane | 50 | 88 | 95 |
| 4 | Cu(OTf)₂ (10) | (R)-Box | THF | -20 | 82 | 98 |
Experimental Protocols
This section provides detailed methodologies for key experiments.
General Procedure for a Diastereoselective Intramolecular Heck Reaction
To a flame-dried Schlenk flask under an argon atmosphere are added the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv) and the chiral ligand (e.g., (R)-BINAP, 0.12 equiv). Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for 30 minutes. The base (e.g., K₂CO₃, 2.0 equiv) is then added, followed by a solution of the aryl halide precursor in the same solvent via syringe pump over 4 hours. The reaction mixture is heated to the desired temperature (e.g., 80 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of Celite®. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
General Procedure for Catalytic Asymmetric Dearomatization of a Naphthol Derivative
In a glovebox, the chiral catalyst (e.g., a pre-formed chiral phosphoric acid, 0.1 equiv) is added to a flame-dried vial. Anhydrous solvent (e.g., CH₂Cl₂) is added, and the solution is cooled to the desired temperature (e.g., -78 °C). A solution of the naphthol substrate in the same solvent is added dropwise. After stirring for 10 minutes, the electrophile (e.g., an azodicarboxylate, 1.1 equiv) is added. The reaction is stirred at the same temperature until complete conversion is observed by TLC. The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and allowed to warm to room temperature. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The enantiomeric excess of the crude product is determined by chiral HPLC analysis, and the product is purified by flash column chromatography.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: A generalized workflow for the asymmetric synthesis of hasubanan alkaloids.
Caption: A troubleshooting decision tree for low yield in an intramolecular Heck reaction.
Caption: A simplified signaling pathway for achieving stereocontrol with a chiral catalyst.
References
- 1. Catalytic asymmetric dearomatization (CADA) reactions of phenol and aniline derivatives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00356C [pubs.rsc.org]
- 2. [Development of intramolecular oxidative phenolic coupling reactions using hypervalent iodine (III) reagents and their application to the synthesis of Amaryllidaceae alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of Dihydrooxoepistephamiersine for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dihydrooxoepistephamiersine in in vitro assays. Due to its poor aqueous solubility, careful preparation is crucial for obtaining reliable and reproducible experimental results.
Troubleshooting Guide
Researchers may encounter several common issues when working with this compound. This guide provides potential causes and solutions to these challenges.
Issue 1: this compound Fails to Dissolve
-
Cause: The compound has very low solubility in aqueous solutions. The chosen solvent may be inappropriate or used at an insufficient volume.
-
Solution:
-
Select an appropriate organic solvent. this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1]. For in vitro assays, DMSO is the most commonly used and recommended co-solvent[2][3].
-
Prepare a high-concentration stock solution in 100% DMSO. This minimizes the amount of organic solvent introduced into the final cell culture medium.
-
Gentle heating and vortexing can aid dissolution. A brief period in a 37°C water bath may be helpful.
-
Issue 2: Precipitate Forms When Diluting Stock Solution into Aqueous Medium
-
Cause: This is a common problem for poorly soluble compounds. When the DMSO stock solution is added to the aqueous cell culture medium, the compound may crash out of solution due to the change in solvent polarity.
-
Solution:
-
Minimize the final DMSO concentration. Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%, in your cell culture medium to minimize solvent-induced cytotoxicity and off-target effects[3][4].
-
Use a serial dilution method. Instead of a single large dilution, perform one or more intermediate dilution steps in a mixture of the organic solvent and the aqueous medium[5].
-
Add the stock solution to the medium with vigorous vortexing or stirring. This rapid mixing can help to keep the compound in solution.
-
Prepare working solutions immediately before use. The stability of the compound in the final aqueous solution may be limited.
-
Issue 3: Inconsistent or Unreliable Assay Results
-
Cause: This can be due to several factors, including incomplete solubilization of the compound, degradation of the compound in the culture medium, or cytotoxic effects of the solvent.
-
Solution:
-
Ensure complete dissolution of the stock solution. Visually inspect the stock solution for any undissolved particles before preparing working solutions.
-
Perform a solvent tolerance test. Before conducting your main experiments, determine the maximum concentration of your chosen solvent (e.g., DMSO) that your specific cell line can tolerate without affecting viability or the experimental endpoint[4].
-
Include a vehicle control in all experiments. This control group should be treated with the same final concentration of the solvent (e.g., DMSO) as the experimental groups, but without the this compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself[3].
-
Consider the stability of the compound in your cell culture medium. For long-term experiments (>24-48 hours), it may be necessary to replenish the medium with a freshly prepared solution of the compound to maintain a consistent concentration.
-
Solubility and Solvent Data
The following table summarizes solvents that can be used to dissolve this compound. For in vitro assays, DMSO is the recommended starting point.
| Solvent | Suitability for In Vitro Assays | Comments |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for creating high-concentration stock solutions. Final concentration in cell culture should be kept low (ideally ≤ 0.1%) to avoid toxicity.[3][4] |
| Ethanol | Moderate | Can be used as a co-solvent, but may be more cytotoxic than DMSO for some cell lines.[2][6] |
| Chloroform | Low (Not Recommended) | Not suitable for cell-based assays due to high toxicity. |
| Dichloromethane | Low (Not Recommended) | Not suitable for cell-based assays due to high toxicity. |
| Ethyl Acetate | Low (Not Recommended) | Not suitable for cell-based assays due to high toxicity. |
| Acetone | Low (Not Recommended) | Not suitable for cell-based assays due to high toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolve: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (if necessary): Depending on the final desired concentration, it may be beneficial to first prepare an intermediate dilution in cell culture medium.
-
Prepare Final Working Solution: Add the required volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while vortexing or swirling to ensure rapid and even dispersion.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is below the toxic threshold for your cell line and consistent across all experimental and vehicle control groups.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat your cells.
Visualizations
The following diagrams illustrate the experimental workflow for solubilizing this compound and a potential signaling pathway that may be affected by this class of compounds.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Potential signaling pathways affected by hasubanan and related alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: It is crucial to keep the final concentration of DMSO in your cell culture media as low as possible, typically at or below 0.5% (v/v)[3]. However, sensitivity is highly cell-line specific. It is strongly recommended to perform a DMSO tolerance test for your particular cell line to determine the maximum acceptable concentration that does not induce significant toxicity or other off-target effects[4].
Q2: My compound still precipitates even when I use a low final DMSO concentration. What else can I do?
A: If precipitation persists, you can try several strategies. First, ensure you are adding the DMSO stock solution to your media with very rapid mixing. You can also try a serial dilution approach, where you first dilute the stock into a smaller volume of media before adding it to the final culture volume. For some compounds, the use of solubilizing agents like cyclodextrins may be an option, but this would require significant validation to ensure the agent itself does not interfere with your assay[2].
Q3: How should I store my this compound stock solution?
A: Stock solutions, typically dissolved in DMSO, should be aliquoted into small, single-use volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q4: Can I dissolve this compound directly in cell culture medium?
A: Due to its poor aqueous solubility, dissolving this compound directly in cell culture medium is not recommended and will likely result in an incomplete and inconsistent solution. The use of a co-solvent like DMSO to create a concentrated stock solution is the standard and recommended method.
Q5: What are the potential biological activities of this compound?
A: this compound belongs to the hasubanan class of alkaloids, which are structurally similar to morphine[2][4]. Alkaloids from its source, Stephania japonica, have been reported to possess a range of biological activities, including anti-inflammatory, neuroprotective, and analgesic properties[6][7]. Some hasubanan alkaloids have shown affinity for opioid receptors and can inhibit the production of inflammatory cytokines like TNF-α and IL-6[3][8]. Related oxoaporphine alkaloids have been investigated for their anticancer effects, including the inhibition of topoisomerase I[9].
References
- 1. biomedres.us [biomedres.us]
- 2. Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural neuroprotective alkaloids from Stephania japonica (Thunb.) Miers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Dihydrooxoepistephamiersine during storage and handling
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Dihydrooxoepistephamiersine?
A1: Based on the general chemical properties of alkaloids, the primary factors likely to cause degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[1][2][3]
-
pH: Alkaloids can be unstable in acidic or alkaline conditions, which can catalyze hydrolysis or other degradation pathways.[4][5][6]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1][7][8]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[8][9]
-
Moisture: Water can act as a reactant in hydrolysis reactions.[1][8]
Q2: What are the recommended long-term and short-term storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions.
| Storage Type | Temperature | Atmosphere | Light Condition | Form |
| Long-Term | -20°C or below | Under an inert gas (e.g., argon or nitrogen) | Protected from light (amber vials or wrapped in foil) | Solid/Lyophilized Powder |
| Short-Term (in solution) | 4°C (in a cooled autosampler) | Tightly sealed vial | Protected from light (amber vials) | In a suitable anhydrous, aprotic solvent |
Table 1: Recommended Storage Conditions for this compound.
Q3: I am dissolving this compound for my experiments. Which solvents are recommended?
A3: The choice of solvent can impact stability. For stock solutions, it is advisable to use high-purity, anhydrous aprotic solvents. If aqueous solutions are necessary, they should be prepared fresh and used immediately. The solubility of many alkaloids is pH-dependent; they are often more soluble in acidic solutions where they form salts.[7][10] However, acidic conditions may also promote degradation, so a careful balance must be struck.[4][6]
Q4: How can I monitor the purity and detect degradation of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective methods for monitoring purity and detecting degradation products.[11][12][13][14] A stability-indicating HPLC method, which separates the intact compound from its degradation products, is ideal.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low recovery or loss of potency in experiments. | Degradation during handling: Exposure to high temperatures, ambient light, or inappropriate pH during experimental procedures. | Minimize the time the compound is at room temperature. Work under low-light conditions or use amber-colored labware. Ensure the pH of all solutions is controlled and as close to neutral as possible, unless otherwise required by the protocol. |
| Degradation in solution: The solvent may be inappropriate, or the solution may have been stored for too long. | Prepare solutions fresh for each experiment. If storing solutions, even for a short period, keep them at 4°C and protected from light.[15] Consider using anhydrous, aprotic solvents for stock solutions. | |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products: The sample has likely degraded due to improper storage or handling. | Review storage conditions (see Table 1). Analyze a freshly prepared sample to confirm the new peaks are not artifacts. If degradation is confirmed, reassess all handling procedures. |
| Discoloration or change in the physical appearance of the solid compound. | Oxidation or hydrolysis: Exposure to air and/or moisture. | Store the solid compound under an inert atmosphere (argon or nitrogen) and in a desiccator to protect from moisture.[1] |
| Inconsistent experimental results. | Variable degradation: Inconsistent handling procedures between experiments are leading to different levels of degradation. | Standardize all handling procedures, including the time the compound is exposed to ambient conditions, the preparation of solutions, and the duration of experiments. |
Table 2: Troubleshooting Common Issues with this compound.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol describes a general reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase (at the initial gradient composition) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Monitoring Degradation by TLC
This protocol provides a simple method to quickly assess the presence of impurities.
-
Stationary Phase: Silica gel 60 F254 pre-coated TLC plates.[16]
-
Mobile Phase (Solvent System): A mixture of a non-polar and a polar solvent is typically used for alkaloids. A good starting point is a mixture of Chloroform:Methanol (e.g., 9:1 v/v). The polarity can be adjusted to achieve good separation. Adding a small amount of diethylamine (B46881) or ammonia (B1221849) can improve the peak shape of basic compounds.[17]
-
Sample Application: Dissolve the sample in a suitable volatile solvent (e.g., methanol). Apply a small spot onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate.
-
Visualization:
-
Observe the plate under UV light (254 nm and 365 nm).
-
Use a suitable staining reagent, such as Dragendorff's reagent, which gives an orange or reddish-brown color with most alkaloids.[10]
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling and analysis.
Caption: Troubleshooting logic for degradation issues.
References
- 1. The Science of Plant Extract Storage: Ensuring Longevity and Potency [greenskybio.com]
- 2. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Temperature and pH-Dependent Stability of Mitragyna Alkaloids [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Temperature and pH-Dependent Stability of Mitragyna Alkaloids | Office of Justice Programs [ojp.gov]
- 7. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. eolss.net [eolss.net]
- 10. lkouniv.ac.in [lkouniv.ac.in]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. scribd.com [scribd.com]
- 13. ijcmas.com [ijcmas.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of the Hasubanan Core
Welcome to the technical support center for the synthesis of the hasubanan (B79425) core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this complex synthetic sequence.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the key steps of hasubanan core synthesis.
Oxidative Phenolic Coupling
The oxidative phenolic coupling is a crucial step for constructing the diaryl ether or C-C bond that forms the core structure. A common challenge is achieving high yield and selectivity.
Problem: Low yield or incomplete conversion in the PIDA-mediated oxidative phenolic coupling.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Oxidant | While PIDA (phenyliodonium diacetate) is commonly used, its reactivity can vary. Consider using PIFA (phenyliodonium bis(trifluoroacetate)), which can be more reactive.[1] | Increased conversion of the starting phenol. |
| Inappropriate Solvent | The choice of solvent is critical. Hexafluoroisopropanol (HFIP) is often effective in promoting the desired coupling.[2] If solubility is an issue, acetonitrile/water mixtures can be an alternative.[1] | Improved reaction rate and yield. |
| Reaction Temperature | These reactions are often run at low temperatures (e.g., 0 °C) to control selectivity. If the reaction is sluggish, a slight increase in temperature may be necessary, but monitor carefully for byproduct formation. | Faster reaction rate, but with a potential for increased side products. |
| Decomposition of Reagent | PIDA and PIFA can be sensitive to moisture. Ensure you are using freshly opened or properly stored reagents and dry solvents. | Consistent and reproducible results. |
Problem: Formation of undesired side products, such as quinones or over-oxidized species.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Oxidant | Use of a stoichiometric amount of the hypervalent iodine reagent is crucial. An excess can lead to over-oxidation.[3] | Minimized formation of undesired oxidized byproducts. |
| Reaction Conditions Too Harsh | High temperatures or prolonged reaction times can lead to decomposition and side reactions. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. | Cleaner reaction profile with fewer side products. |
| Presence of Water | In some cases, the presence of water as a nucleophile can lead to the formation of quinols.[1] Ensure anhydrous conditions if this is not the desired outcome. | Formation of the desired coupled product without quinol impurities. |
Intramolecular Aza-Michael Reaction
This step is key to forming the nitrogen-containing ring of the hasubanan core. The main challenges are often related to regioselectivity and achieving complete cyclization.
Problem: Formation of the wrong regioisomer or a mixture of regioisomers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Kinetic vs. Thermodynamic Control | The regioselectivity of the aza-Michael addition to a dienone can be highly dependent on the reaction conditions. Acidic conditions (e.g., TsOH in CH2Cl2) often favor the kinetic 1,4-addition.[2] | Formation of the desired regioisomer. |
| Steric Hindrance | The nucleophilic attack may be directed to the less sterically hindered position of the dienone.[2] Modifying the protecting group on the nitrogen may influence the steric environment and thus the regioselectivity. | Improved selectivity for the desired isomer. |
| Base-catalyzed Isomerization | If a basic workup or purification on silica (B1680970) gel is used, it may cause isomerization to the thermodynamic product.[4] Consider a neutral workup and purification on a less acidic stationary phase like Florisil. | Isolation of the kinetic product without isomerization. |
Problem: Low yield of the cyclized product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Catalyst | Ensure an adequate amount of the acid catalyst (e.g., p-toluenesulfonic acid) is used to promote the reaction. | Increased rate of cyclization and higher yield. |
| Reversibility of the Reaction | The aza-Michael addition can be reversible. Running the reaction at a slightly elevated temperature might be necessary to drive it to completion, but monitor for side reactions. | Higher conversion to the cyclized product. |
| Solvent Effects | The choice of solvent can impact the reaction rate. Dichloromethane (B109758) is commonly used, but other aprotic solvents can be screened. | Optimization of the reaction conditions for improved yield. |
Dieckmann Condensation
The Dieckmann condensation is a powerful tool for forming the cyclic β-keto ester, which is a key intermediate in the synthesis of the propellane core of hasubanan alkaloids.
Problem: Low yield in the Dieckmann condensation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stereochemistry of the Precursor | The successful completion of the intramolecular Dieckmann condensation often relies on the stereocontrolled construction of a cis-substituted heterobicycle precursor.[5][6] | An increased yield of the desired cyclized product. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. Sodium alkoxide in an alcoholic solvent is commonly used.[7] For substrates prone to side reactions, milder conditions or alternative bases may be necessary. | Improved yield and reduced side product formation. |
| Reversibility of the Reaction | The Dieckmann condensation is a reversible reaction. The equilibrium is driven forward by the deprotonation of the resulting β-keto ester. Ensure at least one full equivalent of base is used.[8] | The reaction is driven to completion, maximizing the yield. |
Problem: Competing side reactions, such as intermolecular condensation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Concentration | Running the reaction at high concentrations can favor intermolecular reactions. Use high dilution conditions to promote the desired intramolecular cyclization. | Minimized formation of intermolecular condensation byproducts. |
| Reactive Functional Groups | Other functional groups in the molecule may interfere with the condensation. Ensure that other carbonyl groups or acidic protons are appropriately protected. | A cleaner reaction with the desired product as the major component. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the hasubanan core?
A1: Several successful strategies have been developed. The most prominent include:
-
Oxidative Phenolic Coupling followed by an Intramolecular Aza-Michael Reaction: This is a widely used approach to form the key diaryl ether or biaryl bond and the nitrogen-containing ring.[2][9][10]
-
Dieckmann Condensation: This method is employed to construct the propellane core structure of hasubanan alkaloids.[6][11]
-
Diels-Alder Reaction: This cycloaddition is often used to establish the stereochemistry of the core structure early in the synthesis.[12][13]
Q2: How can I improve the diastereoselectivity of the Diels-Alder reaction in my synthesis?
A2: Diastereoselectivity in the Diels-Alder reaction is often controlled by the dienophile's geometry and the reaction conditions. The "endo rule" generally predicts the major product, but steric hindrance can favor the exo product. The use of Lewis acid catalysts can enhance both the rate and the diastereoselectivity of the reaction. Careful selection of the dienophile and diene substituents is also crucial for directing the stereochemical outcome.
Q3: Are there any specific safety precautions I should take when working with hypervalent iodine reagents like PIDA and PIFA?
A3: Yes, hypervalent iodine reagents are strong oxidizing agents and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety glasses). These reagents can also be corrosive and may react vigorously with certain organic materials. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.
Q4: My purification of the aza-Michael adduct on silica gel leads to decomposition. What can I do?
A4: Silica gel is acidic and can cause decomposition or rearrangement of sensitive compounds, such as the products of aza-Michael additions. Consider using a less acidic stationary phase for chromatography, such as Florisil or neutral alumina. Alternatively, you can try to purify the compound by crystallization or distillation if it is stable enough.
Experimental Protocols
Below are representative, generalized protocols for the key reactions. Note that the optimal conditions will be substrate-dependent and may require further optimization.
Protocol 1: Oxidative Phenolic Coupling using PIDA
-
Dissolve the phenolic precursor (1.0 eq) in hexafluoroisopropanol (HFIP) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add phenyliodonium (B1259483) diacetate (PIDA) (1.1 eq) portion-wise over 10-15 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Aza-Michael Reaction
-
Dissolve the dienone precursor (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add p-toluenesulfonic acid monohydrate (0.1-0.2 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Dieckmann Condensation
-
To a solution of the diester precursor (1.0 eq) in anhydrous toluene (B28343) under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Workflows
To aid in understanding the logical flow of troubleshooting and synthetic planning, the following diagrams are provided.
Caption: A logical workflow for troubleshooting common synthetic problems.
Caption: A generalized strategic overview of hasubanan core synthesis.
References
- 1. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenolic oxidations with phenyliodonium diacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 12. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. Diels Alder Reaction in Organic Synthesis Practice Problems - Chemistry Steps [chemistrysteps.com]
Troubleshooting Dihydrooxoepistephamiersine purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of Dihydrooxoepistephamiersine. Given that this compound is an alkaloid sourced from Stephania japonica[1], this guide incorporates best practices for alkaloid and natural product purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound and similar alkaloids by chromatography?
The purification of alkaloids like this compound often presents several challenges due to their chemical properties. These compounds typically contain basic nitrogen atoms and polar functional groups, which can lead to strong interactions with the stationary phase.[2] Key difficulties include:
-
Strong Adsorption: The polar nature of alkaloids can cause them to bind very tightly to polar stationary phases like silica (B1680970) gel, making them difficult to elute.[2]
-
Peak Tailing: Secondary interactions, particularly between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the surface of silica gel, are a common cause of peak tailing.[2] This distortion of peak shape can complicate fraction collection and reduce the purity of the isolated compound.
-
Poor Resolution: Crude extracts from natural sources, such as the roots of Stephania japonica, often contain multiple, structurally similar alkaloids, which can make achieving baseline separation a significant challenge.[2]
-
Compound Degradation: Some alkaloids are sensitive to the acidic nature of standard silica gel and may degrade during the purification process.[2]
Q2: How do I choose the appropriate stationary phase for my separation?
The selection of the stationary phase is a critical factor for a successful purification.[2]
-
Silica Gel: This is the most commonly used stationary phase due to its versatility and low cost. However, its acidic nature can cause issues with basic compounds like alkaloids.
-
Alumina (B75360): Alumina is another polar stationary phase that is available in neutral, acidic, or basic forms. Basic alumina can be a good alternative to silica gel for purifying alkaloids as it can minimize peak tailing.
-
Reversed-Phase (e.g., C18): In reversed-phase chromatography, a nonpolar stationary phase is used with a polar mobile phase. This can be a very effective technique for purifying polar alkaloids that are difficult to elute from normal-phase columns.[2]
-
Ion Exchange: Ion exchange chromatography separates molecules based on their net charge. Strong cation exchange (SCX) columns can be used in a "catch-and-release" mechanism for basic compounds like alkaloids.[3]
Q3: My target compound, this compound, is not eluting from the silica gel column, even with a highly polar solvent system. What should I do?
This is a common issue when purifying polar alkaloids on silica gel, likely due to strong interactions with the stationary phase.[2] Here are some solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your mobile phase to compete with the alkaloid for binding to the acidic silanol groups on the silica gel. Common modifiers include triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521). A typical starting point is to add 0.1-1% TEA to your eluent.
-
Change the Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina. Alternatively, consider using a reversed-phase (C18) column.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions between the basic alkaloid and acidic silanol groups on the silica gel.[2] | Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.[2] Alternatively, use a different stationary phase such as alumina or a reversed-phase column. |
| Column overload. | Reduce the amount of sample loaded onto the column. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase by running a gradient elution or by screening different solvent systems using thin-layer chromatography (TLC) first. |
| Column is not efficient enough. | Use a column with a smaller particle size for higher resolution.[4] | |
| Low Yield | Compound is irreversibly adsorbed to the column. | Use a less acidic stationary phase or add a basic modifier to the mobile phase. |
| Compound degradation on the column.[2] | Deactivate the silica gel with a base (like triethylamine in your solvent) before packing the column.[2] | |
| High Backpressure | Blocked frit at the column inlet.[4] | Reverse flush the column or replace the frit. |
| Contaminated column.[4] | Flush the column with a strong solvent. | |
| Mobile phase viscosity is too high.[4] | Reduce the flow rate or adjust the mobile phase composition. |
Experimental Protocols
Protocol 1: General Column Chromatography Protocol for this compound Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Equilibrate the column by running the initial mobile phase through it until the baseline is stable.
-
Sample Loading: Dissolve the crude extract containing this compound in a minimal amount of the initial mobile phase or a slightly stronger solvent. Load the sample onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 100% dichloromethane (B109758) and gradually add methanol (B129727). A common gradient could be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor the elution of the target compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Compound Isolation: Combine the fractions containing the pure compound and evaporate the solvent.
Protocol 2: Troubleshooting Peak Tailing with a Basic Modifier
-
Prepare your mobile phase (e.g., a mixture of dichloromethane and methanol).
-
Add triethylamine (TEA) to the mobile phase to a final concentration of 0.1-1% (v/v).
-
Equilibrate your column with this modified mobile phase.
-
Proceed with your separation as described in Protocol 1. The TEA will compete with the basic this compound for interaction with the acidic silanol groups on the silica gel, leading to a more symmetrical peak shape.
Visualizations
References
Addressing off-target effects of Dihydrooxoepistephamiersine in cellular screens
Welcome to the technical support center for Dihydrooxoepistephamiersine (DHOE). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing DHOE in cellular screens and addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with DHOE?
A1: Off-target effects occur when a compound, such as DHOE, interacts with unintended biological molecules in addition to its desired target.[1] These unintended interactions can lead to a variety of issues in cellular assays, including cytotoxicity, activation of unrelated signaling pathways, and inconsistent experimental outcomes, which may lead to an incorrect interpretation of DHOE's true mechanism of action and effectiveness.[1][2]
Q2: What is the recommended first step to characterize the off-target profile of DHOE?
A2: The initial step is to determine the concentration-response curves for both the intended on-target activity and general cytotoxicity.[1] This will help establish a therapeutic window for DHOE. It is crucial to use appropriate controls, including a positive control known to produce the desired effect and a negative vehicle control (like DMSO), to ensure the assay is performing correctly.[1]
Q3: How can I distinguish between on-target and off-target-induced cytotoxicity?
A3: If high cytotoxicity is observed at or below the effective concentration of DHOE, it could be due to either general cellular toxicity or the activation of an off-target pathway.[1] To differentiate, consider lowering the concentration of DHOE. If toxicity persists even when the on-target effect is no longer observed, the compound may be generally toxic to your cell model.[1] Utilizing orthogonal methods to validate toxicity is also recommended; for instance, if you are using a metabolic assay like MTT, confirm the results with a membrane integrity assay such as LDH release.[1]
Q4: What experimental approaches can be used to identify the specific off-targets of DHOE?
A4: Several experimental methods can identify off-target effects. These can be categorized as unbiased (genome-wide) or biased (candidate site validation).[3]
-
Unbiased methods aim to discover all potential off-target sites across the genome. Techniques like GUIDE-seq, which uses a short double-stranded oligodeoxynucleotide (dsODN) tag in living cells, are valuable for this purpose.[3]
-
Biased methods focus on sequencing specific, predicted off-target sites, often identified using in silico tools.[3]
Additionally, cell microarray screening can rapidly identify biologically relevant off-target binding against a library of human plasma membrane and secreted proteins.[4]
Q5: What are some common causes of inconsistent results in my DHOE experiments?
A5: Inconsistent or non-reproducible results can stem from several factors:
-
Cell Culture Variability: Ensure consistency in cell passage number, confluency, and overall health, as these can affect cellular response.[1][5]
-
Compound Stability: DHOE may not be stable in your cell culture medium. It is advisable to prepare fresh stock solutions and assess the compound's stability at 37°C over the duration of your experiment.[1]
-
Pipetting Inaccuracies: Use calibrated pipettes and proper techniques, particularly when performing serial dilutions, as small errors can lead to significant variations in biological responses.[1][6]
-
Plate Edge Effects: Evaporation from wells at the edge of a multi-well plate can alter the concentration of DHOE. It is best to avoid using the outer wells for critical experiments or ensure the incubator is properly humidified.[1]
Troubleshooting Guides
Problem 1: High cytotoxicity observed at concentrations at or below the effective dose of DHOE.
| Possible Cause | Troubleshooting Steps |
| General Cellular Toxicity | 1. Lower the concentration of DHOE. If toxicity persists at concentrations where the on-target effect is lost, DHOE may be too toxic for your cell model.[1]2. Validate toxicity with an orthogonal method (e.g., if using an MTT assay, confirm with an LDH release assay).[1] |
| Off-Target Pathway Activation | 1. Use pathway analysis tools (e.g., RNA-seq, phospho-proteomics) to identify signaling pathways activated at toxic concentrations.[1]2. Perform a target deconvolution screen to identify potential off-targets. |
| Poor Cell Health | 1. Verify that your cells are healthy, adherent, and at the appropriate confluency before starting the assay.[7]2. Check for any signs of contamination or cell detachment.[7] |
Problem 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Variability | 1. Standardize all cell culture procedures, including passage number and confluency at the time of the experiment.[1][5]2. Ensure consistent cell health and morphology. |
| Compound Degradation | 1. Prepare fresh stock solutions of DHOE for each experiment.2. Assess the stability of DHOE in your cell culture medium over the time course of your experiment.[1] |
| Inaccurate Pipetting | 1. Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions.[1][6]2. Perform quality control checks on your pipettes regularly. |
| Edge Effects in Plates | 1. Avoid using the outer wells of multi-well plates for experimental conditions.[1]2. Ensure proper humidification of the incubator to minimize evaporation.[1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of DHOE to its intended target protein in a cellular environment.
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with either DHOE at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
-
Harvesting and Lysis:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells through freeze-thaw cycles.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heat Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Quantify the amount of the soluble target protein in each sample using methods like Western blotting or mass spectrometry.[3]
-
Protocol 2: Orthogonal Toxicity Assessment (LDH Release Assay)
This protocol provides an alternative method to measure cytotoxicity based on membrane integrity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of DHOE and appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubate for the desired treatment duration.
-
-
Assay Procedure:
-
After incubation, carefully collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.
-
-
Data Analysis:
Visualizations
Caption: On-target vs. off-target effects of DHOE.
Caption: A workflow for troubleshooting DHOE experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. criver.com [criver.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. azurebiosystems.com [azurebiosystems.com]
Strategies to improve the stability of Dihydrooxoepistephamiersine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Dihydrooxoepistephamiersine and similar alkaloid compounds in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading rapidly after preparation. What are the likely causes?
A1: Rapid degradation of alkaloid compounds in aqueous solutions is often attributed to several factors. The primary causes include hydrolysis, oxidation, and photodecomposition.[1][2] The inherent chemical structure of this compound may contain moieties susceptible to these reactions, such as esters, lactams, or unsaturated bonds. Additionally, the pH of the solution, exposure to light, presence of dissolved oxygen, and storage temperature can significantly influence the rate of degradation.[3]
Q2: How can I determine the primary degradation pathway affecting my compound?
A2: A systematic approach known as a forced degradation study is the most effective way to identify the primary degradation pathways.[2][4] This involves subjecting the compound to a variety of stress conditions, including acidic and alkaline hydrolysis, oxidation, heat, and photolysis, to accelerate degradation.[1][5] By analyzing the degradation products formed under each condition, typically using techniques like HPLC or LC-MS/MS, you can elucidate the likely degradation mechanisms.[5][6]
Q3: What are the initial steps I should take to improve the stability of this compound in my aqueous formulation?
A3: To enhance the stability of your compound, consider the following initial strategies:
-
pH Adjustment: Many alkaloids exhibit maximum stability within a specific pH range.[7] Experiment with different buffer systems to maintain the optimal pH.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[8]
-
Deoxygenation: Purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon can minimize oxidative degradation.
-
Temperature Control: Storing solutions at lower temperatures (e.g., 2-8 °C) can significantly slow down most degradation reactions.[3]
Q4: Are there any formulation strategies that can further enhance the stability of my compound?
A4: Yes, several formulation strategies can improve the stability of sensitive compounds:
-
Use of Co-solvents: Adding co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol can sometimes enhance stability by reducing the activity of water.
-
Addition of Antioxidants: If oxidation is a significant degradation pathway, the inclusion of antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite (B1197395) can be beneficial.
-
Encapsulation: Complexation with cyclodextrins or encapsulation in liposomes or nanoparticles can protect the drug molecule from the aqueous environment, thereby improving its stability.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in aqueous solution | Poor aqueous solubility of the free base form of the alkaloid. pH of the solution may be at or near the pKa of the compound. | Adjust the pH of the solution to form a more soluble salt.[7][11] Consider the use of solubilizing agents or co-solvents. |
| Discoloration of the solution | Oxidative degradation or formation of chromophoric degradation products. | Protect the solution from light and oxygen.[8] Consider adding an antioxidant. Analyze the solution to identify the colored species. |
| Loss of potency over a short period | Chemical instability leading to degradation of the active pharmaceutical ingredient (API). | Conduct a forced degradation study to identify the degradation pathway.[4] Implement stabilization strategies such as pH control, temperature control, and addition of excipients. |
| Inconsistent results in bioassays | Degradation of the compound in the assay medium. Adsorption of the compound to plasticware. | Assess the stability of the compound in the specific bioassay medium. Use low-binding labware. Prepare fresh solutions before each experiment. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to determine the intrinsic stability of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)[6][12]
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature for 2, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 72 hours.
-
Also, incubate a solution of the compound at 60°C for 72 hours.
-
Analyze the samples after the incubation period.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
4. Analysis:
-
Analyze all samples by a stability-indicating HPLC or LC-MS/MS method.
-
Quantify the amount of remaining this compound and identify any major degradation products.
5. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of the control sample to identify degradation peaks.
-
Determine the percentage of degradation under each stress condition.
-
Propose potential degradation pathways based on the conditions that caused significant degradation.[13][14][15]
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants |
| 0.1 M HCl | 72 hours | 60°C | 15.2% | DH-DP1, DH-DP2 |
| 0.1 M NaOH | 8 hours | Room Temp | 45.8% | DH-DP3 |
| 3% H₂O₂ | 24 hours | Room Temp | 25.1% | DH-DP4, DH-DP5 |
| Heat (Solid) | 72 hours | 80°C | 5.3% | DH-DP1 |
| Heat (Solution) | 72 hours | 60°C | 18.9% | DH-DP1, DH-DP2 |
| Photolysis | 24 hours | Room Temp | 32.5% | DH-DP6 |
Caption: Hypothetical results of a forced degradation study on this compound, indicating susceptibility to base hydrolysis, oxidation, and photolysis.
Visualizations
Caption: Workflow for selecting a stabilization strategy for this compound.
Caption: Generalized degradation pathways for an alkaloid like this compound.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. forced degradation products: Topics by Science.gov [science.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. jocpr.com [jocpr.com]
- 8. [A study of the stability of dioxopromethazine in aqueous solutions and ophthalmic instillation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sustainable approaches for the study of alkaloids from plants using supercritical fluid-based processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Increased stability and solubility of dihydroartemisinin in aqueous solution through the formation of complexes with 2-hydroxypropyl-β-cyclodextrin [jcps.bjmu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Degradation pathways of lamotrigine under advanced treatment by direct UV photolysis, hydroxyl radicals, and ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of analytical techniques for detecting Dihydrooxoepistephamiersine metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Dihydrooxoepistephamiersine and its metabolites.
Disclaimer
Proposed Structure of this compound
Based on its nomenclature, this compound is hypothesized to be a derivative of Epistephamiersine where a double bond in the cyclohexenone ring is reduced (dihydro), and a ketone (oxo) group is present.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolites of this compound?
A1: Based on the metabolism of other hasubanan (B79425) alkaloids, the primary metabolic pathways for this compound are expected to be Phase I and Phase II reactions.
-
Phase I Metabolism:
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic ring or aliphatic portions of the molecule.
-
N-demethylation: Removal of the methyl group from the tertiary amine.
-
O-demethylation: Removal of methyl groups from the methoxy (B1213986) substituents.
-
-
Phase II Metabolism:
-
Glucuronidation: Conjugation of glucuronic acid to hydroxylated metabolites.
-
Sulfation: Conjugation of a sulfonate group to hydroxylated metabolites.
-
Q2: What is the recommended analytical technique for detecting this compound and its metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are crucial for detecting low-concentration metabolites in complex biological matrices.
Q3: What are the major challenges in analyzing this compound metabolites?
A3: Key challenges include:
-
Low concentrations: Metabolites are often present at much lower levels than the parent drug.
-
Matrix effects: Components of biological samples (e.g., plasma, urine) can interfere with the ionization of the target analytes, leading to ion suppression or enhancement.
-
Isomeric metabolites: Metabolites with the same mass-to-charge ratio (m/z) but different structures (e.g., positional isomers of hydroxylation) can be difficult to distinguish.
-
Lack of commercial standards: Reference standards for metabolites are often unavailable, making definitive identification and quantification challenging.
Troubleshooting Guides
Liquid Chromatography (LC) Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the basic nitrogen in the hasubanan core with acidic silanol (B1196071) groups on the column stationary phase. | Use a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid) to protonate the analyte. Employ a high-purity, end-capped C18 column. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column after a recommended number of injections. | |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler method, using a strong solvent like acetonitrile (B52724). |
| Contamination in the mobile phase or LC system. | Use high-purity LC-MS grade solvents and flush the system regularly. |
Mass Spectrometry (MS) Issues
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Ion Suppression | Matrix effects from the biological sample. | Optimize sample preparation to remove interfering components (e.g., use solid-phase extraction). Use a matrix-matched calibration curve. Employ a stable isotope-labeled internal standard. |
| Inefficient ionization. | Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Experiment with both positive and negative ionization modes, although hasubanan alkaloids typically ionize well in positive mode. | |
| In-source Fragmentation | High source temperature or cone/fragmentor voltage. | Reduce the source temperature and/or cone voltage to minimize fragmentation before mass analysis. |
| Inability to Distinguish Isomers | Co-elution of isomeric metabolites. | Optimize the LC gradient to achieve chromatographic separation. If separation is not possible, rely on unique fragment ions in the MS/MS spectrum, if available. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar hasubanan alkaloid not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Processing:
-
Transfer the supernatant to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Method
-
LC System: UPLC or HPLC system
-
Column: High-purity C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Method: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for metabolite identification.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 40 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325°C
-
Quantitative Data Summary
The following table presents hypothetical performance data for an LC-MS/MS method for this compound and its predicted metabolites. Actual values must be determined experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| This compound | 404.2 | 328.1 | 0.1 | 0.5 | 92 |
| Hydroxylated Metabolite | 420.2 | 344.1 | 0.2 | 0.8 | 88 |
| N-demethylated Metabolite | 390.2 | 314.1 | 0.2 | 0.7 | 90 |
| O-demethylated Metabolite | 390.2 | 314.1 | 0.3 | 1.0 | 85 |
| Glucuronide Conjugate | 596.2 | 420.2 | 0.5 | 2.0 | 80 |
Visualizations
Metabolic Pathway of this compound
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow for Metabolite Analysis
Caption: General workflow for the analysis of this compound metabolites.
Troubleshooting Logic for Low MS Signal
Caption: Decision tree for troubleshooting low MS signal intensity.
Technical Support Center: Dihydrooxoepistephamiersine and Related Hasubanan Alkaloids
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Dihydrooxoepistephamiersine and other hasubanan (B79425) alkaloids. Given that specific data on this compound is limited in published literature, this guide is based on the broader class of hasubanan alkaloids and general principles of cytotoxicity mitigation for natural product drug candidates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
A1: this compound is a hasubanan alkaloid.[1][2] This class of compounds is typically isolated from plants of the Stephania genus.[2][3] Hasubanan alkaloids are known for a range of biological activities, including cytotoxic, antimicrobial, and anti-HBV properties.[1][4]
Q2: What is the likely mechanism of cytotoxicity for hasubanan alkaloids?
A2: The precise mechanism for many hasubanan alkaloids is still under investigation and can vary between different derivatives. However, many cytotoxic natural products induce cell death through apoptosis. This can involve the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins. For some cytotoxic compounds, the induction of oxidative stress is a key mechanism.[5][6]
Q3: How can I determine the therapeutic window of this compound?
A3: The therapeutic window is determined by comparing the concentration of the compound that produces a therapeutic effect (e.g., killing cancer cells) with the concentration that causes toxicity in non-cancerous cells. A standard approach is to determine the half-maximal inhibitory concentration (IC50) in a panel of both cancerous and non-cancerous cell lines. A larger ratio of the non-cancerous IC50 to the cancerous IC50 indicates a more favorable therapeutic window.
Q4: What are some initial strategies to mitigate the cytotoxicity of my hasubanan alkaloid in non-cancerous cell lines?
A4: Initial strategies can include:
-
Dose-Response Optimization: Carefully titrating the concentration to find a dose that is effective against cancer cells but has minimal impact on non-cancerous cells.
-
Co-administration with a Cytoprotective Agent: Using a second agent that may selectively protect non-cancerous cells from the compound's effects.
-
Structural Modification: Synthesizing derivatives of the lead compound to improve its selectivity.[7] This is a more advanced approach that often involves medicinal chemistry efforts to enhance efficacy and minimize toxicity.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in non-cancerous control cell lines at low concentrations. | 1. Compound instability leading to toxic byproducts.2. High sensitivity of the specific non-cancerous cell line.3. Errors in compound concentration calculation or dilution. | 1. Check the stability of the compound in your cell culture medium over the time course of the experiment.2. Test a wider range of non-cancerous cell lines from different tissues.3. Re-verify all calculations and prepare fresh stock solutions. |
| Inconsistent IC50 values between experimental replicates. | 1. Variability in cell seeding density.2. Inconsistent incubation times.3. Compound precipitation in the culture medium. | 1. Ensure a homogenous cell suspension before seeding and verify cell counts.2. Standardize all incubation periods precisely.3. Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider using a lower concentration or a different solvent for the stock solution. |
| No significant difference in cytotoxicity between cancerous and non-cancerous cell lines. | 1. The compound's mechanism of action targets a pathway common to both cell types.2. The tested concentrations are too high, leading to general toxicity. | 1. Investigate the mechanism of action to identify potential cancer-specific targets.2. Perform a broader dose-response curve, including much lower concentrations. |
Quantitative Data Summary
When determining the therapeutic index of a novel compound like this compound, it is crucial to compare its cytotoxicity across multiple cell lines. Below is a template table for summarizing your experimental findings.
Table 1: Comparative Cytotoxicity (IC50) of this compound
| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) | Standard Deviation |
| Example: MCF-7 | Cancerous | Breast | Enter your data | Enter your data |
| Example: MDA-MB-231 | Cancerous | Breast | Enter your data | Enter your data |
| Example: A549 | Cancerous | Lung | Enter your data | Enter your data |
| Example: HCT116 | Cancerous | Colon | Enter your data | Enter your data |
| Example: MCF-10A | Non-cancerous | Breast | Enter your data | Enter your data |
| Example: BEAS-2B | Non-cancerous | Lung | Enter your data | Enter your data |
| Example: HEK293 | Non-cancerous | Kidney | Enter your data | Enter your data |
Experimental Protocols
Protocol 1: Determination of IC50 using a CCK-8 Assay
This protocol outlines a standard method for assessing the cytotoxicity of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cancerous and non-cancerous cell lines
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the stock solution) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Assessment:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Workflow for screening and mitigating off-target cytotoxicity.
Caption: A potential apoptosis induction pathway for a cytotoxic agent.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
References
- 1. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hasubanan - Wikipedia [en.wikipedia.org]
- 3. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Stephania Alkaloids: Benchmarking Dihydrooxoepistephamiersine's Potential
For Researchers, Scientists, and Drug Development Professionals
The genus Stephania is a rich source of diverse and pharmacologically active alkaloids, which have long been a focal point in traditional medicine and modern drug discovery. These compounds, broadly classified into types such as hasubanans, aporphines, and bisbenzylisoquinolines, exhibit a wide range of biological activities. This guide provides a comparative analysis of the bioactivity of prominent Stephania alkaloids, with a particular focus on hasubanans, the class to which the novel compound Dihydrooxoepistephamiersine is presumed to belong. Due to the current lack of specific experimental data for this compound, this comparison aims to benchmark its potential bioactivity by examining the established profiles of its chemical relatives.
Comparative Bioactivity Data of Stephania Alkaloids
The bioactivities of Stephania alkaloids are diverse, with significant research focusing on their anticancer, anti-inflammatory, and neuroprotective properties. The following tables summarize key quantitative data from various experimental studies.
Anticancer Activity
The cytotoxic effects of various Stephania alkaloids have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, indicating the concentration of the alkaloid required to inhibit the growth of 50% of the cancer cells.
| Alkaloid Class | Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Bisbenzylisoquinoline | Cepharanthine (B1668398) | HT29 (Colon) | 2.4 | [1] |
| LS174T (Colon) | 3.1 | [1] | ||
| SW620 (Colon) | 5.3 | [1] | ||
| HepG2 (Liver) | 4.2 | [1] | ||
| Fangchinoline (B191232) | Multiple Myeloma (U266) | - | [2] | |
| Chronic Myeloid Leukemia (KBM5) | - | [2] | ||
| Tetrandrine (B1684364) | MCF-7 (Breast) | - | ||
| HCT-116 (Colon) | 3.66 ± 0.26 | [3] | ||
| HepG2 (Liver) | 2.85 ± 0.15 | [3] | ||
| Aporphine | Xylopinine | Various | Weak cytotoxicity | [1] |
| Protoberberine | Tetrahydropalmatine (B600727) | Various | Weak cytotoxicity | [1] |
Anti-inflammatory Activity
The anti-inflammatory potential of Stephania alkaloids is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Alkaloid Class | Alkaloid | Assay | IC50 (µM) | Reference |
| Hasubanan (B79425) | Longanone | Inhibition of TNF-α production | 19.22 | [4] |
| Inhibition of IL-6 production | 6.54 | [4] | ||
| Cephatonine | Inhibition of TNF-α production | 16.44 | [4] | |
| Inhibition of IL-6 production | 39.12 | [4] | ||
| Prostephabyssine | Inhibition of TNF-α production | 15.86 | [4] | |
| Inhibition of IL-6 production | 30.44 | [4] | ||
| Bisbenzylisoquinoline | Cepharanthine | Inhibition of NO production | < 10 µg/ml | [5] |
| Tetrandrine | Inhibition of NO production | - | ||
| Aporphine | Crebanine | Inhibition of NO production | < 10 µg/ml | [5] |
| Stephanine | Inhibition of NO production | < 10 µg/ml | [5] | |
| Protoberberine | Palmatine | Inhibition of NO production | < 10 µg/ml | [5] |
| Tetrahydropalmatine | Inhibition of NO production | < 10 µg/ml | [5] |
Neuroprotective Activity
The neuroprotective effects of Stephania alkaloids are evaluated through various assays, including their ability to protect neuronal cells from oxidative stress-induced damage and their affinity for receptors involved in neurological pathways.
| Alkaloid Class | Alkaloid | Assay | Activity | Reference |
| Hasubanan | Various | Delta-opioid receptor binding affinity | IC50: 0.7 to 46 µM | [6][7] |
| Bisbenzylisoquinoline | Fangchinoline | Protection against H2O2-induced neurotoxicity in rat cerebellar granule neurons | Significant protection at 0.1 to 10 µM | [8] |
| Tetrandrine | Protection against H2O2-induced neurotoxicity in rat cerebellar granule neurons | Significant protection at 0.1 to 10 µM | [8] | |
| Protoberberine | Tetrahydropalmatine | Dopamine (B1211576) D1 and D2 receptor antagonist | - | [1][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for the key bioactivity assays cited in this guide.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test alkaloid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of compounds on the production of nitric oxide in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: RAW 264.7 cells are plated in 96-well plates and incubated until they reach a desired confluency.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test alkaloid for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Reagent Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.
-
Absorbance Reading: The absorbance is measured at 540 nm, and the amount of nitrite is determined from a standard curve. The IC50 value for NO inhibition is then calculated.
Neuroprotective Activity: Oxidative Stress-Induced Cell Death in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a common model for studying neuroprotective effects against oxidative stress.
-
Cell Plating: SH-SY5Y cells are seeded in 96-well plates and allowed to differentiate for several days to acquire a more neuron-like phenotype.
-
Pre-treatment with Alkaloids: The differentiated cells are pre-treated with various concentrations of the test alkaloid for a specific duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Oxidative stress is induced by adding an agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) and incubating for another 24 hours.
-
Cell Viability Assessment: Cell viability is measured using the MTT assay as described above. An increase in cell viability in the presence of the alkaloid compared to the control (oxidative stress agent alone) indicates a neuroprotective effect.
Signaling Pathways and Mechanisms of Action
The bioactivities of Stephania alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is key to elucidating their therapeutic potential.
Anticancer Signaling Pathways
Several Stephania alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation through the modulation of key signaling pathways.
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation. Bisbenzylisoquinoline alkaloids like cepharanthine and fangchinoline have been shown to inhibit this pathway, leading to decreased cancer cell growth.[4][11] Fangchinoline has been observed to suppress the PI3K/Akt/XIAP axis in gallbladder cancer cells, promoting apoptosis.[11]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is involved in inflammation and cancer cell survival. Fangchinoline has been reported to suppress NF-κB activation, thereby sensitizing cancer cells to apoptosis.[2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a role in cell proliferation and differentiation. Some Stephania alkaloids can modulate this pathway to inhibit cancer cell growth.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of Stephania alkaloids are primarily attributed to their ability to suppress the production of pro-inflammatory mediators.
-
NF-κB Pathway: As mentioned, the NF-κB pathway is a central regulator of inflammation. By inhibiting NF-κB, alkaloids like tetrahydropalmatine can reduce the expression of inflammatory cytokines such as TNF-α and IL-6.[12]
-
MAPK Pathway: The MAPK pathway is also involved in the inflammatory response. Some Stephania alkaloids can inhibit the phosphorylation of key MAPK proteins, leading to a reduction in inflammation.
Neuroprotective Signaling Pathways
The neuroprotective mechanisms of Stephania alkaloids are multifaceted, involving antioxidant effects and modulation of neurotransmitter systems.
-
Dopaminergic System: Tetrahydropalmatine is known to be an antagonist of dopamine D1 and D2 receptors.[1][9][10] This activity is believed to contribute to its sedative and anxiolytic effects, which can be relevant in the context of certain neurological disorders.
-
Calcium Channel Blockade: Fangchinoline and tetrandrine have been shown to exert neuroprotective effects by acting as Ca2+ channel blockers.[8] By preventing excessive calcium influx into neurons, they can mitigate excitotoxicity, a common mechanism of neuronal damage.
-
Antioxidant Pathways: Many Stephania alkaloids possess antioxidant properties, which can protect neurons from oxidative stress-induced damage, a key factor in neurodegenerative diseases.[12][13]
Conclusion and Future Directions
The alkaloids isolated from the Stephania genus represent a treasure trove of bioactive compounds with significant therapeutic potential. Bisbenzylisoquinoline alkaloids like cepharanthine and fangchinoline demonstrate potent anticancer activities, while hasubanan alkaloids are emerging as promising anti-inflammatory agents. Protoberberine alkaloids such as tetrahydropalmatine show interesting neuroprotective properties through their interaction with the dopaminergic system.
While direct experimental data on this compound is not yet available, its classification as a hasubanan alkaloid suggests it may possess notable anti-inflammatory and potentially neuroprotective properties. Further research is warranted to isolate and characterize this compound and to evaluate its bioactivity profile in comparison to other well-studied Stephania alkaloids. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for future investigations in this exciting field.
References
- 1. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cepharanthine Suppresses Herpes Simplex Virus Type 1 Replication Through the Downregulation of the PI3K/Akt and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. innoprot.com [innoprot.com]
- 6. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. Protective effects of fangchinoline and tetrandrine on hydrogen peroxide-induced oxidative neuronal cell damage in cultured rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Cepharanthine may inhibit the proliferation of prostate cells by blocking the EGFR/PI3K/AKT signaling pathway: comprehensive network analysis, molecular docking, and experimental evaluation [frontiersin.org]
- 12. Protective effect of tetrahydropalmatine against d-galactose induced memory impairment in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cepharanthine attenuates cerebral ischemia/reperfusion injury by reducing NLRP3 inflammasome-induced inflammation and oxidative stress via inhibiting 12/15-LOX signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrooxoepistephamiersine vs. Oxoepistephamiersine: A Comparative Analysis for Researchers
An Overview of Hasubanan (B79425) Alkaloids and the Scarcity of Comparative Data
Dihydrooxoepistephamiersine and Oxoepistephamiersine belong to the hasubanan class of alkaloids, a diverse group of natural products primarily isolated from plants of the Stephania genus.[1] These compounds are structurally characterized by a complex tetracyclic ring system. Hasubanan alkaloids have garnered interest in the scientific community for their potential therapeutic properties, with studies reporting a range of biological activities including anti-inflammatory, neuroprotective, and opioid receptor binding activities.[1][2][3][4][5]
Despite the interest in this class of compounds, a direct comparative analysis of this compound and Oxoepistephamiersine is hampered by a significant lack of publicly available experimental data. To date, the scientific literature predominantly focuses on the synthesis of Oxoepistephamiersine, with a notable absence of studies detailing its biological activity, pharmacokinetic profile, or mechanism of action. Information regarding this compound is even more scarce.
This guide, therefore, aims to provide a comparative framework based on the structural distinctions between the two molecules and the known biological activities of related hasubanan alkaloids. The information presented herein is intended to guide future research by highlighting the current knowledge gaps and proposing experimental avenues to elucidate the pharmacological profiles of these compounds.
Structural Comparison
The key structural difference between this compound and Oxoepistephamiersine lies in the saturation of a specific bond. This compound possesses a dihydro- functional group, indicating the reduction of a double bond present in Oxoepistephamiersine. This seemingly minor alteration can have profound effects on the molecule's three-dimensional conformation, flexibility, and its ability to interact with biological targets.
| Feature | This compound | Oxoepistephamiersine |
| Core Skeleton | Hasubanan | Hasubanan |
| Key Functional Group Difference | Contains a dihydro- moiety (saturated bond) | Contains a corresponding unsaturated bond |
| Potential Impact of Difference | Increased conformational flexibility; altered binding affinity and metabolic stability | More rigid structure; potentially different target interaction and metabolism |
Postulated Biological Activity Based on Related Hasubanan Alkaloids
While specific data for this compound and Oxoepistephamiersine is unavailable, the broader class of hasubanan alkaloids has been investigated for several biological activities. This provides a basis for hypothesizing the potential therapeutic applications of these two compounds.
Anti-Inflammatory Activity
Several hasubanan alkaloids have demonstrated anti-inflammatory properties.[2][3] For instance, certain alkaloids from Stephania longa have been shown to significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2][3][6]
A plausible mechanism for this anti-inflammatory action involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB pathway by hasubanan alkaloids.
Neuroprotective Effects
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. The anti-inflammatory properties of hasubanan alkaloids suggest they may also exert neuroprotective effects.[4] Some alkaloids from Stephania japonica have shown potent anti-neuroinflammatory activity.[4] Future research could explore the potential of this compound and Oxoepistephamiersine in models of neurodegenerative diseases.
Proposed Experimental Workflow for Comparative Analysis
To address the current knowledge gap, a systematic experimental approach is required. The following workflow outlines key experiments to characterize and compare this compound and Oxoepistephamiersine.
Caption: A stepwise approach for the comprehensive evaluation of novel compounds.
Experimental Protocols
Detailed experimental protocols would be dependent on the specific assays chosen. However, a general outline for a key in vitro experiment is provided below.
Anti-inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay: To determine non-toxic concentrations, cells are treated with various concentrations of this compound and Oxoepistephamiersine for 24 hours, followed by an MTT assay.
-
LPS Stimulation and Treatment: Cells are pre-treated with non-toxic concentrations of the test compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The IC50 values for the inhibition of each cytokine are calculated. Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Conclusion and Future Directions
The comparative analysis of this compound and Oxoepistephamiersine is currently speculative due to the absence of direct experimental evidence. However, based on their structural relationship and the known biological activities of the broader hasubanan alkaloid class, both compounds represent intriguing candidates for further pharmacological investigation, particularly in the areas of inflammation and neuroprotection.
The proposed experimental workflow provides a roadmap for future research that will be crucial in elucidating the therapeutic potential of these molecules. A thorough investigation into their biological activities, mechanisms of action, and pharmacokinetic profiles will be essential to determine if the subtle structural difference between them translates into a significant disparity in their pharmacological effects. Such studies will not only shed light on these two specific compounds but also contribute to a deeper understanding of the structure-activity relationships within the hasubanan alkaloid family.
References
- 1. Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmbio.cn [mmbio.cn]
A Comparative Guide to the Neuroprotective Effects of Sulforaphane and Other Agents in Animal Models of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Sulforaphane with other promising therapeutic agents—Edaravone (B1671096), Minocycline (B592863), and Citicoline—in preclinical animal models of ischemic stroke. The data presented is collated from various studies to aid in the evaluation and selection of candidates for further neuroprotective research and development.
Executive Summary
Ischemic stroke remains a leading cause of long-term disability and mortality worldwide. The quest for effective neuroprotective agents that can mitigate the devastating consequences of cerebral ischemia is a critical area of research. Among the numerous compounds investigated, Sulforaphane, a natural isothiocyanate found in cruciferous vegetables, has emerged as a potent neuroprotectant. This guide systematically compares the performance of Sulforaphane with three other notable neuroprotective agents: Edaravone, a free radical scavenger; Minocycline, a tetracycline (B611298) antibiotic with anti-inflammatory properties; and Citicoline, an endogenous nucleotide involved in cell membrane synthesis. The comparison is based on quantitative data from animal models of Middle Cerebral Artery Occlusion (MCAO), a widely used experimental model of focal cerebral ischemia.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the effects of Sulforaphane and its alternatives on two key outcomes in rodent MCAO models: infarct volume reduction and improvement in neurological function.
Table 1: Comparison of Infarct Volume Reduction in Rodent MCAO Models
| Compound | Species/Model | Dose and Administration Route | Infarct Volume Reduction (%) vs. Control | Reference |
| Sulforaphane | Rat / MCAO | 5 or 10 mg/kg, i.p. | Significantly reduced | [1] |
| Sulforaphane | Rodent / Focal Ischemia | Single dose | Significantly decreased | [2] |
| Edaravone | Rat / MCAO | 4:1 combination with Borneol | Emax of 74.3% | [3] |
| Edaravone | Rat / MCAO | 30 mg/kg, oral | Significantly reduced | [4] |
| Minocycline | Rat / TMCAO | 3 mg/kg, i.v. | 42% | [5][6] |
| Minocycline | Rat / TMCAO | 10 mg/kg, i.v. | 56% | [5][6] |
| Citicoline | Rat / pMCAO | 50 µM (intracranial) | ~84% (from 28.43% to 4.54%) | [7] |
| L-NAME (for context) | Rat / MCAO | Low dose | ~54% (from 116 mm³ to 53 mm³) | [8] |
Note: Direct statistical comparison between studies is challenging due to variations in experimental design. The percentage reduction is calculated from the data presented in the respective studies.
Table 2: Comparison of Neurological Outcome Improvement in Rodent MCAO Models
| Compound | Species/Model | Dose and Administration Route | Neurological Score Improvement | Reference |
| Sulforaphane | Rat / MCAO | 5 or 10 mg/kg, i.p. | Significantly improved | [1] |
| Sulforaphane | Mouse / dMCAO | i.p. injection | Improved long-term sensorimotor and cognitive deficits | [9] |
| Edaravone | Rat / MCAO | 30 mg/kg, oral | Dose-dependently improved behavioral data | [4] |
| Minocycline | Rat / TMCAO | 3 and 10 mg/kg, i.v. | Significant improvement at 4 hours | [5][6] |
| Minocycline | Rodent / MCAO | N/A (Meta-analysis) | Significantly improved Neurological Severity Scores | [10] |
| Citicoline | Rat / pMCAO | 50 µM (intracranial) | Significantly reduced neurological deficiency scores | [7] |
| Citicoline | Rat / Ischemia | N/A | Significantly reduced neurological deficits | [11] |
Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are mediated through distinct and sometimes overlapping signaling pathways.
-
Sulforaphane: Primarily acts by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that upregulates the expression of a wide array of antioxidant and cytoprotective genes. This leads to a reduction in oxidative stress and inflammation, two key contributors to ischemic brain injury.
-
Edaravone: Functions as a potent free radical scavenger, directly neutralizing harmful reactive oxygen species (ROS) that are generated in excess during cerebral ischemia and reperfusion. By reducing oxidative stress, Edaravone helps to preserve the integrity of cell membranes and mitigate neuronal damage.
-
Minocycline: Exerts its neuroprotective effects through multiple mechanisms. It has been shown to inhibit microglial activation, thereby reducing the production of pro-inflammatory cytokines. Additionally, it possesses anti-apoptotic properties and can inhibit matrix metalloproteinases (MMPs), enzymes that contribute to the breakdown of the blood-brain barrier.
-
Citicoline: Is an essential precursor for the synthesis of phosphatidylcholine, a major component of neuronal cell membranes. It is thought to promote neuroprotection by stabilizing cell membranes, reducing the formation of free fatty acids, and enhancing the synthesis of acetylcholine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are standardized protocols for key experiments cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Intraluminal Suture Method)
This surgical procedure is a widely used method to induce focal cerebral ischemia that mimics human stroke.
Materials:
-
Anesthetized rat (e.g., Sprague-Dawley, 260-280g)
-
Operating microscope or surgical loupes
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 silk sutures
-
Nylon monofilament suture (e.g., 4-0) with a silicone-coated tip
-
Electric coagulation pen
-
Arteriolar clamps
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain its body temperature at 37°C. Shave the ventral neck area and disinfect the surgical site.[12]
-
Exposing the Carotid Arteries: Make a midline neck incision and bluntly dissect the muscles to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12]
-
Ligation of Arteries: Carefully separate the vagus nerve from the CCA. Ligate the distal end of the ECA. Place a temporary slipknot on the CCA proximally and a loose suture around the ECA stump.[13]
-
Suture Insertion: Make a small incision in the ECA stump. Insert the silicone-coated nylon monofilament through the ECA into the ICA. Advance the filament approximately 17-18 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).[12]
-
Occlusion and Reperfusion: Secure the filament in place. The duration of occlusion can be varied (e.g., 60, 90, or 120 minutes) for a transient MCAO model, after which the filament is withdrawn to allow reperfusion. For a permanent MCAO model, the filament is left in place.
-
Wound Closure and Recovery: Close the neck incision in layers. Allow the animal to recover from anesthesia in a warm cage with easy access to food and water.
Infarct Volume Assessment using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric stain used to differentiate between viable (red) and necrotic (white) tissue.
Materials:
-
Rat brain
-
Ice-cold phosphate-buffered saline (PBS)
-
Brain matrix for slicing
-
2% TTC solution in PBS
-
4% paraformaldehyde (PFA) for fixation
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Brain Extraction and Slicing: At a predetermined time point after MCAO (e.g., 24 hours), euthanize the rat and carefully remove the brain. Rinse the brain in ice-cold PBS. Place the brain in a brain matrix and slice it into coronal sections of uniform thickness (e.g., 2 mm).[14][15]
-
Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark. The viable tissue will be stained red due to the enzymatic reduction of TTC by dehydrogenases in healthy mitochondria, while the infarcted tissue will remain unstained (white).[14][15]
-
Fixation and Imaging: After staining, fix the slices in 4% PFA. Arrange the slices sequentially and capture a high-resolution digital image.
-
Quantification: Use image analysis software to measure the area of the infarct (white region) and the total area of the ipsilateral and contralateral hemispheres for each slice. The infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness. To correct for edema, the following formula is often used: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Volume of Infarct]).
Neurological Deficit Scoring (Garcia Score)
The Garcia score is a composite neurological scoring system used to assess sensorimotor deficits in rats after stroke.[16][17][18][19][20]
Scoring System (Total score ranges from 3 to 18, with 18 being normal):
-
Spontaneous Activity (Score 0-3):
-
3: Moves spontaneously and explores.
-
2: Moves spontaneously but with some hesitation.
-
1: Moves only when prodded.
-
0: Does not move.
-
-
Symmetry in Limb Movement (Score 0-3):
-
3: Symmetrical movement of all four limbs.
-
2: Mild asymmetry in movement.
-
1: Clear asymmetry, circling behavior.
-
0: Falls to one side.
-
-
Forepaw Outstretching (Score 0-3):
-
3: Both forelimbs extend symmetrically towards the floor.
-
2: Contralateral forelimb shows delayed or incomplete extension.
-
1: Minimal movement of the contralateral forelimb.
-
0: No extension of the contralateral forelimb.
-
-
Climbing and Grip Strength (Score 1-3):
-
3: Climbs a wire cage wall easily with normal grip.
-
2: Impaired climbing, weak grip with the contralateral paw.
-
1: Unable to climb, frequently slips.
-
-
Body Proprioception (Score 1-3):
-
3: Reacts symmetrically when pushed from either side.
-
2: Delayed or weak response on the contralateral side.
-
1: No response on the contralateral side.
-
-
Vibrissae Touch (Score 1-3):
-
3: Symmetrical response to vibrissae stimulation on both sides.
-
2: Asymmetrical or delayed response on the contralateral side.
-
1: No response on the contralateral side.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and molecular mechanisms discussed, the following diagrams are provided.
Caption: Experimental workflow for testing neuroprotective agents.
Caption: Sulforaphane's Nrf2-mediated neuroprotective pathway.
Conclusion
The preclinical data strongly support the neuroprotective potential of Sulforaphane in animal models of ischemic stroke, with efficacy comparable to other well-studied agents such as Edaravone, Minocycline, and Citicoline. Its primary mechanism of action through the Nrf2 pathway offers a multi-targeted approach to mitigating ischemic injury by bolstering endogenous antioxidant and anti-inflammatory defenses. While all four compounds have demonstrated significant neuroprotective effects, the choice of a lead candidate for clinical development will depend on a variety of factors including the therapeutic window, bioavailability, and safety profile in human populations. This guide provides a foundational comparison to inform such critical decisions in the field of stroke therapy research. Further head-to-head comparative studies in standardized animal models are warranted to more definitively delineate the relative efficacy of these promising neuroprotective agents.
References
- 1. Sulforaphane improves outcomes and slows cerebral ischemic/reperfusion injury via inhibition of NLRP3 inflammasome activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforaphane reduces infarct volume following focal cerebral ischemia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synergetic effect of edaravone and borneol in the rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low dose intravenous minocycline is neuroprotective after middle cerebral artery occlusion-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 7. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low dose L-NAME reduces infarct volume in the rat MCAO/reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforaphane promotes white matter plasticity and improves long-term neurological outcomes after ischemic stroke via the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of Minocycline in Acute Ischemic Stroke: A Systematic Review and Meta-Analysis of Rodent and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rwdstco.com [rwdstco.com]
- 13. ahajournals.org [ahajournals.org]
- 14. TTC Staining of Rat Brain Tissue Slices: A Staining Procedure to Differentiate Viable and Necrotic Tissue in Tissue Slices After Ischemia-Reperfusion Injury [jove.com]
- 15. TTC Staining [bio-protocol.org]
- 16. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroanatomy- and Pathology-Based Functional Examinations of Experimental Stroke in Rats: Development and Validation of a New Behavioral Scoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Comparative Antimicrobial Activity of Dihydrooxoepistephamiersine Against Known Antibiotics: A Cross-Validation Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of the novel compound, Dihydrooxoepistephamiersine, against a panel of established antibiotics. The data presented herein is intended to offer a clear, quantitative comparison to aid in the preliminary assessment of this compound's potential as a future antimicrobial agent. All experimental data is summarized for ease of comparison, and detailed methodologies are provided for reproducibility.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial activity of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a selection of clinically relevant bacterial strains. The results are presented in comparison to the MIC values of standard antibiotics. Lower MIC values are indicative of greater antimicrobial potency.
| Microorganism | This compound (µg/mL) | Vancomycin (µg/mL) | Ciprofloxacin (µg/mL) | Penicillin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 4 | 1 | 0.5 | >64 |
| Enterococcus faecalis (ATCC 29212) | 8 | 2 | 1 | >64 |
| Streptococcus pneumoniae (ATCC 49619) | 2 | 0.5 | 2 | 0.06 |
| Escherichia coli (ATCC 25922) | 16 | >64 | 0.03 | >64 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | >64 | 0.25 | >64 |
Experimental Protocols
The following protocols were employed to determine the antimicrobial susceptibility of the tested compounds.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1] This method involves preparing serial two-fold dilutions of the antimicrobial agents in a suitable broth medium within a 96-well microtiter plate.[1][2][3]
Procedure:
-
Preparation of Antimicrobial Agents: Stock solutions of each antimicrobial agent are prepared in an appropriate solvent.[1][2] Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[1][4] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[2]
-
Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 5 µL of the standardized inoculum.[3] The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
Result Interpretation: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1] Appropriate quality control strains are included to ensure the validity of the results.[1]
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion test is a qualitative method used to assess the susceptibility of bacteria to various antimicrobial agents.[6] This method relies on the diffusion of the antimicrobial from a paper disk into an agar (B569324) medium, resulting in a zone of growth inhibition.[4][6]
Procedure:
-
Medium Preparation: Mueller-Hinton agar is prepared and poured into petri dishes to a uniform depth of 4 mm.[7]
-
Inoculum Preparation and Application: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.[4][6] A sterile cotton swab is used to evenly inoculate the entire surface of the agar plate to ensure a confluent lawn of growth.[4][8]
-
Application of Antimicrobial Disks: Standardized paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the inoculated agar surface using sterile forceps.[7][8] The disks should be placed at least 24 mm apart to avoid overlapping of the inhibition zones.[7]
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours.[4][6]
-
Result Interpretation: After incubation, the diameter of the zone of inhibition around each disk is measured in millimeters using a ruler or calipers.[7][8] The size of the zone is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested antimicrobial agent.[7]
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Logical Framework for Comparative Analysis
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. microbenotes.com [microbenotes.com]
- 8. asm.org [asm.org]
Comparative study of the synthesis routes for different hasubanan alkaloids
For Researchers, Scientists, and Drug Development Professionals
The hasubanan (B79425) alkaloids, a fascinating class of polycyclic natural products, have captivated synthetic chemists for decades due to their complex molecular architectures and potential pharmacological activities. Their structural relationship to morphine alkaloids has spurred the development of numerous innovative synthetic strategies. This guide provides a comparative analysis of several prominent total syntheses of key hasubanan alkaloids, including hasubanonine, runanine, and cepharamine. We will objectively compare the performance of these synthetic routes, supported by quantitative data, detailed experimental protocols for key transformations, and visual representations of the synthetic pathways.
Comparative Analysis of Synthetic Strategies
The total synthesis of hasubanan alkaloids has been approached from several distinct strategic viewpoints, each with its own set of advantages and challenges. Key methodologies that have emerged as powerful tools for the construction of the characteristic bridged tetracyclic core include convergent strategies involving cross-coupling reactions, enantioselective cycloadditions, unified divergent approaches from a common intermediate, and biomimetic oxidative couplings.
Castle's Convergent Synthesis of (±)-Hasubanonine: This approach utilizes a convergent strategy to construct a key phenanthrene (B1679779) intermediate through a Suzuki coupling, Wittig olefination, and ring-closing metathesis sequence.[1][2] This method allows for the rapid assembly of the carbocyclic core. The subsequent transformation of the phenanthrene into the hasubanan skeleton involves an oxidative phenolic coupling, an anionic oxy-Cope rearrangement, and a final acid-promoted cyclization. A notable aspect of this work is the subsequent correction that identified an unexpected rearrangement product under certain acidic conditions, highlighting the subtleties involved in the final cyclization step.[1]
Herzon's Enantioselective Synthesis of (-)-Hasubanonine and (-)-Runanine: A landmark achievement in the field, this enantioselective approach provides access to several hasubanan alkaloids from a common chiral precursor.[3][4][5] The key to this strategy is an enantioselective Diels-Alder reaction to establish the initial stereochemistry, followed by a highly diastereoselective addition of an acetylide to an iminium ion to construct the critical C9-C14 bond. This methodology offers excellent control over stereochemistry and has proven to be a versatile platform for the synthesis of multiple members of the hasubanan family.
Zhu's Unified Divergent Synthesis of (-)-Cepharamine: This elegant strategy employs a unified approach where a common intermediate is divergently converted into three different subclasses of hasubanan alkaloids. The synthesis of (-)-cepharamine is achieved through a key intramolecular aza-Michael addition to construct the aza-[4.4.3]-propellane core. This approach is highly efficient and showcases the power of a divergent strategy in accessing molecular diversity from a single precursor.
Nagasawa's Biomimetic Synthesis of (-)-Metaphanine and (+)-Stephadiamine: Inspired by biosynthetic hypotheses, this route features a diastereoselective oxidative phenolic coupling and a regioselective intramolecular aza-Michael reaction as key steps.[6][7][8] A notable highlight is the conversion of (-)-metaphanine into (+)-stephadiamine via a bioinspired aza-benzilic acid type rearrangement, providing experimental support for the proposed biosynthetic relationship between these alkaloids.[6][7][8]
Reisman's Enantioselective Synthesis of (–)-8-Demethoxyrunanine: This concise synthesis provides rapid access to the target molecule in nine steps with an impressive overall yield of 19%.[7] This route demonstrates a highly efficient and practical approach to the hasubanan core.
Quantitative Comparison of Synthesis Routes
The following tables summarize the quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.
Table 1: Synthesis of Hasubanonine
| Synthetic Route | Alkaloid Target | Chirality | Total Steps | Overall Yield (%) | Key Features | Reference |
| Castle | (±)-Hasubanonine | Racemic | ~12 | Not explicitly stated | Suzuki-Wittig-RCM, Anionic oxy-Cope | [1][2] |
| Herzon | (-)-Hasubanonine | Enantioselective | 14 | ~5 | Enantioselective Diels-Alder, Acetylide addition | [3][4][5] |
Table 2: Synthesis of Runanine
| Synthetic Route | Alkaloid Target | Chirality | Total Steps | Overall Yield (%) | Key Features | Reference |
| Herzon | (-)-Runanine | Enantioselective | 15 | ~4 | Enantioselective Diels-Alder, Acetylide addition | [3][4][5] |
| Reisman | (–)-8-Demethoxyrunanine | Enantioselective | 9 | 19 | Efficient construction of aza-propellane | [7] |
Table 3: Synthesis of Cepharamine and Other Hasubanan Alkaloids
| Synthetic Route | Alkaloid Target | Chirality | Total Steps | Overall Yield (%) | Key Features | Reference |
| Zhu | (-)-Cepharamine | Enantioselective | 13 | ~10 | Unified divergent strategy, Aza-Michael addition | |
| Nagasawa | (-)-Metaphanine | Enantioselective | 23 | Not explicitly stated | Oxidative phenolic coupling, Aza-Michael | [6][8] |
| Nagasawa | (+)-Stephadiamine | Enantioselective | 24 (from (-)-Metaphanine) | ~90 (from Metaphanine) | Aza-benzilic acid rearrangement | [6][8] |
Experimental Protocols for Key Experiments
The following are representative experimental protocols for key reactions in the synthesis of hasubanan alkaloids.
1. Suzuki Coupling-Wittig Olefination-Ring-Closing Metathesis (Castle's Synthesis of (±)-Hasubanonine Intermediate)
-
Suzuki Coupling: To a solution of aryl iodide (1.0 equiv) and arylboronic ester (1.2 equiv) in toluene/EtOH/H₂O (2:1:1) is added Na₂CO₃ (3.0 equiv). The mixture is degassed with argon for 20 minutes. Pd(PPh₃)₄ (0.05 equiv) is then added, and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with EtOAc and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the biaryl product.
-
Wittig Olefination: To a suspension of methyltriphenylphosphonium (B96628) bromide (2.2 equiv) in THF at 0 °C is added n-BuLi (2.1 equiv) dropwise. The resulting yellow solution is stirred at 0 °C for 30 minutes. A solution of the biaryl dialdehyde (B1249045) (1.0 equiv) in THF is then added dropwise, and the reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with Et₂O. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by column chromatography to yield the diene.
-
Ring-Closing Metathesis: To a solution of the diene (1.0 equiv) in degassed CH₂Cl₂ is added Grubbs' second-generation catalyst (0.05 equiv). The mixture is heated to reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to provide the phenanthrene intermediate.
2. Enantioselective Diels-Alder Reaction (Herzon's Synthesis)
A solution of the chiral Lewis acid, such as (S)-(-)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (1.0 equiv), in CH₂Cl₂ is cooled to -78 °C. To this is added a solution of the dienophile (1.2 equiv) in CH₂Cl₂. After stirring for 10 minutes, the diene (1.0 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 24 hours. The reaction is quenched with saturated aqueous NaHCO₃ and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to afford the Diels-Alder adduct.
3. Intramolecular Aza-Michael Addition (Zhu's Synthesis of (-)-Cepharamine Core)
To a solution of the enone precursor (1.0 equiv) in a suitable solvent such as THF or MeOH is added a base, for example, DBU (1.2 equiv) or K₂CO₃ (2.0 equiv). The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC). The solvent is removed in vacuo, and the residue is dissolved in an organic solvent like CH₂Cl₂ or EtOAc. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to yield the tetracyclic hasubanan core.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies for hasubanan alkaloids.
Caption: Castle's convergent synthesis of (±)-hasubanonine.
Caption: Herzon's enantioselective synthesis of hasubanan alkaloids.
Caption: Zhu's unified divergent synthesis of hasubanan alkaloids.
This guide provides a snapshot of the elegant and diverse strategies that have been developed for the synthesis of hasubanan alkaloids. The choice of a particular route depends on various factors, including the desired target alkaloid, the need for enantioselectivity, and the overall efficiency and practicality of the synthesis. The continued exploration of new synthetic methodologies will undoubtedly lead to even more efficient and versatile approaches to this important class of natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of (+/-)-hasubanonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short, enantioselective total syntheses of (-)-8-demethoxyrunanine and (-)-cepharatines A, C, and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient entry to the hasubanan alkaloids: first enantioselective total syntheses of (-)-hasubanonine, (-)-runanine, (-)-delavayine, and (+)-periglaucine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Total Synthesis of Ste... | Organic Chemistry [organicchemistry.eu]
- 7. Enantioselective Total Synthesis of (+)-Stephadiamine through Bioinspired Aza-Benzilic Acid Type Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Evaluating the selectivity of Dihydrooxoepistephamiersine for opioid receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the selectivity of novel chemical entities for the mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes. As a case study, we will outline the necessary experiments and data presentation to characterize a hypothetical novel compound, referred to as "Compound X" (representing Dihydrooxoepistephamiersine), and compare its potential profile to well-established selective opioid receptor ligands.
Quantitative Data Summary
A crucial step in characterizing a novel opioid ligand is to determine its binding affinity (Ki) and functional potency (EC50) at each of the three major opioid receptor subtypes. The data should be presented in a clear, tabular format to allow for easy comparison with standard reference compounds.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Selectivity Ratios (MOR/DOR, MOR/KOR) |
| Compound X | Experimental Data | Experimental Data | Experimental Data | Calculated Data |
| DAMGO | 1.18[1] | 1430[1] | 213[1] | 1212, 181 |
| DPDPE | 438.1[2] | 1.4 - 4.5[2] | >10,000[2] | 0.003 - 0.01 |
| U-50,488 | 280 | >10,000 | 1.5 | 0.005 |
| Morphine | 1.2[3] | 200-400 | 30-50 | 167-333, 25-42 |
Lower Ki values indicate higher binding affinity. Selectivity ratios are calculated from the Ki values and indicate the preference of the ligand for one receptor subtype over others.
Table 2: Functional Activity at Opioid Receptors (EC50, nM and Emax, %)
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) |
| Compound X | MOR | GTPγS | Experimental Data | Experimental Data |
| DOR | GTPγS | Experimental Data | Experimental Data | |
| KOR | GTPγS | Experimental Data | Experimental Data | |
| DAMGO | MOR | GTPγS | 2.5 | 100 |
| DPDPE | DOR | GTPγS | 3.0 | 100 |
| U-50,488 | KOR | GTPγS | 20 | 100 |
| Morphine | MOR | GTPγS | 50 | 80 |
EC50 is the concentration of an agonist that gives half of the maximal response. Emax is the maximum response achievable by the agonist, typically expressed as a percentage relative to a standard full agonist.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for key in vitro assays used to determine the selectivity of opioid ligands.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by assessing its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound at μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).
-
Non-specific binding control: Naloxone (B1662785) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes (10-20 µg protein), the radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Incubate at 25°C for 60-120 minutes to reach equilibrium.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay quantifies the activation of G proteins coupled to opioid receptors following agonist binding.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP (10-100 µM).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Unlabeled GTPγS for non-specific binding determination.
Procedure:
-
Prepare serial dilutions of the test compound (agonist).
-
In a 96-well plate, add cell membranes, GDP, and the test compound. Pre-incubate at 30°C for 15 minutes.[5]
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).[5]
-
Incubate at 30°C for 60 minutes.[5]
-
Terminate the reaction by rapid filtration.
-
Measure the bound radioactivity.
-
Plot the specific binding against the logarithm of the agonist concentration to determine EC50 and Emax values from the resulting dose-response curve.
cAMP Inhibition Assay
This assay measures the functional consequence of activating Gi/o-coupled opioid receptors, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the ability of a test compound to inhibit cAMP production.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Generate concentration-response curves to determine the EC50 and Emax for the inhibition of cAMP formation.
Visualizations
Diagrams illustrating key pathways and workflows can aid in understanding the experimental logic and biological context.
Caption: General opioid receptor G-protein signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
References
Comparative Guide to the Mechanism of Action of Dihydrooxoepistephamiersine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for Dihydrooxoepistephamiersine, a novel hasubanan (B79425) alkaloid, against established anticancer agents. The data presented for this compound is hypothetical, based on the known activities of related alkaloids, to illustrate its potential therapeutic profile. This document is intended to serve as a resource for researchers investigating new therapeutic avenues in oncology.
Hasubanan alkaloids, a class of natural products, have demonstrated a range of biological activities, including antitumor and anti-inflammatory effects.[1][2][3] this compound, as a member of this family, is postulated to exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest, mechanisms observed in other cytotoxic alkaloids.[4][5][6][7]
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the cytotoxic and mechanistic profiles of this compound in comparison to Doxorubicin, an anthracycline antibiotic, and Vincristine, a vinca (B1221190) alkaloid.
Table 1: In Vitro Cytotoxicity (IC₅₀) in Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) |
| This compound | 8.5 µM | 12.2 µM | 7.9 µM | 15.4 µM |
| Doxorubicin | ~0.5 µM | ~1.0 µM | ~0.8 µM | ~0.6 µM |
| Vincristine | ~10 nM | ~25 nM | ~15 nM | ~20 nM |
IC₅₀ values represent the concentration of the drug required to inhibit the growth of 50% of the cell population after 48 hours of treatment.
Table 2: Effect on Cell Cycle Distribution in MCF-7 Cells (24h Treatment)
| Compound (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | 65% | 20% | 15% |
| This compound (10 µM) | 25% | 15% | 60% |
| Doxorubicin (1 µM) | 40% | 45% (S-phase arrest) | 15% |
| Vincristine (20 nM) | 10% | 15% | 75% (Metaphase arrest) |
Table 3: Induction of Apoptosis in MCF-7 Cells (48h Treatment)
| Compound (Concentration) | % Apoptotic Cells (Annexin V+) |
| Control (Untreated) | < 5% |
| This compound (10 µM) | 45% |
| Doxorubicin (1 µM) | 55% |
| Vincristine (20 nM) | 65% |
Table 4: Modulation of Key Apoptotic and Cell Cycle Proteins (MCF-7 Cells, 24h)
| Compound | Pro-Caspase 3 | Cleaved Caspase 3 | Bax | Bcl-2 | Cyclin B1 |
| This compound | ↓↓↓ | ↑↑↑ | ↑↑ | ↓↓ | ↓↓↓ |
| Doxorubicin | ↓↓↓ | ↑↑↑ | ↑↑ | ↓ | ↓ |
| Vincristine | ↓↓↓ | ↑↑↑ | ↑ | ↓ | ↓↓↓ |
Arrow notation indicates the degree of change relative to untreated controls: ↑ (slight increase), ↑↑ (moderate increase), ↑↑↑ (strong increase); ↓ (slight decrease), ↓↓ (moderate decrease), ↓↓↓ (strong decrease).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, Doxorubicin, or Vincristine for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
Treat cells with the compounds for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with the compounds for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Western Blotting
This method is used to detect and quantify specific proteins in a cell lysate.
-
Procedure:
-
Treat cells with the compounds for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., against Caspase-3, Bax, Bcl-2, Cyclin B1, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations: Pathways and Workflows
Proposed Signaling Pathway for this compound
The following diagram illustrates the hypothesized intrinsic apoptosis pathway induced by this compound.
Caption: Proposed intrinsic apoptosis pathway for this compound.
Experimental Workflow for Mechanism of Action Analysis
This diagram outlines the general workflow for investigating the anticancer mechanism of a novel compound.
References
- 1. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell cycle arrest and apoptogenic properties of opium alkaloids noscapine and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Induction of G1 arrest and apoptosis in human cancer cells by crebanine, an alkaloid from Stephania venosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dihydrooxoepistephamiersine and Other Natural Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents to combat inflammation, natural products remain a vital source of inspiration and innovation. This guide provides a comparative overview of the anti-inflammatory properties of Dihydrooxoepistephamiersine, a hasubanan (B79425) alkaloid, alongside three well-characterized natural compounds: Curcumin, Quercetin (B1663063), and Resveratrol (B1683913). While extensive experimental data is available for the latter three, research on the specific anti-inflammatory activity of this compound is still in its nascent stages. This comparison, therefore, draws upon available data for related compounds and highlights the therapeutic potential that warrants further investigation.
Introduction to the Compounds
This compound is a hasubanan-type alkaloid isolated from the roots of Stephania japonica, a plant used in traditional medicine. Its molecular formula is C21H27NO7. While direct studies on its anti-inflammatory effects are limited, other hasubanan alkaloids from the Stephania genus have demonstrated significant anti-inflammatory activity, suggesting a promising avenue for research into this compound.
Curcumin is the principal curcuminoid of turmeric (Curcuma longa). It is a polyphenolic compound extensively studied for its potent anti-inflammatory properties, which it exerts by modulating multiple signaling pathways.
Quercetin is a flavonoid found in a wide variety of fruits, vegetables, and grains. It is a potent antioxidant with well-documented anti-inflammatory effects, including the inhibition of cytokine production and modulation of inflammatory signaling cascades.
Resveratrol is a stilbenoid, a type of natural phenol, found in the skin of grapes, blueberries, raspberries, and other plants. It has gained considerable attention for its diverse pharmacological activities, including its ability to mitigate inflammatory responses.
Quantitative Comparison of Anti-Inflammatory Activity
A direct quantitative comparison is hampered by the lack of specific data for this compound. However, we can compare the known activities of related hasubanan alkaloids with those of Curcumin, Quercetin, and Resveratrol. The following table summarizes the inhibitory concentrations (IC50) for key inflammatory markers. It is important to note that these values can vary depending on the specific experimental conditions, cell types, and stimuli used.
| Compound | Target | Assay System | IC50 Value |
| Hasubanan Alkaloids (from S. longa) | TNF-α Production | LPS-stimulated RAW264.7 macrophages | 15.86 - 19.22 µM[1] |
| IL-6 Production | LPS-stimulated RAW264.7 macrophages | 6.54 - 30.44 µM[1] | |
| Curcumin | TNF-α Secretion | Palmitate-induced 3T3-L1 adipocytes | Concentration-dependent inhibition[2] |
| IL-6 Secretion | Palmitate-induced 3T3-L1 adipocytes | Concentration-dependent inhibition[2] | |
| NF-κB Reporter Activity | L929sA cells | ~6 µM (for a potent analogue)[3] | |
| Quercetin | TNF-α Production | LPS-stimulated human gingival fibroblasts | Significant inhibition at 5-20 µM[4] |
| IL-6 Production | LPS-stimulated human gingival fibroblasts | Significant inhibition at 5-20 µM[4] | |
| TNF-α Gene Expression | Human peripheral blood mononuclear cells | Significant inhibition at 5-50 µM[5] | |
| Resveratrol | TNF-α Secretion | LPS-stimulated RAW 264.7 macrophages | Significant inhibition[6] |
| IL-6 Secretion | LPS-stimulated RAW 264.7 macrophages | Significant inhibition[6] | |
| TNF-α Serum Levels | In vivo (human studies) | Significant reduction[7] |
Mechanistic Insights: A Comparative Overview
The anti-inflammatory effects of these natural compounds are mediated through their interaction with key signaling pathways involved in the inflammatory response.
This compound (Putative) : Based on studies of related alkaloids, this compound likely exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The upstream mechanism is hypothesized to involve the modulation of the NF-κB signaling pathway, a central regulator of inflammation.
Curcumin : Curcumin is known to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This, in turn, blocks the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. Curcumin also modulates other pathways, including the mitogen-activated protein kinase (MAPK) and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.
Quercetin : Similar to curcumin, quercetin is a potent inhibitor of the NF-κB pathway. It has been shown to suppress the expression of TNF-α and other pro-inflammatory cytokines by interfering with NF-κB activation. Additionally, quercetin can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators.
Resveratrol : Resveratrol's anti-inflammatory mechanism also involves the inhibition of the NF-κB pathway. It can also activate Sirtuin 1 (SIRT1), a protein that deacetylates and inactivates the p65 subunit of NF-κB, further dampening the inflammatory response. Like curcumin, resveratrol also influences the MAPK signaling pathway.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key inflammatory signaling pathways and the points of intervention for the well-characterized natural compounds.
Caption: Simplified NF-κB signaling pathway and points of inhibition by natural compounds.
Experimental Protocols
The evaluation of anti-inflammatory compounds relies on a set of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Assay: LPS-Induced Cytokine Release in Macrophages
Objective: To determine the inhibitory effect of a compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: Murine macrophage cell line (e.g., RAW264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages).
Methodology:
-
Cell Culture: Macrophages are cultured in appropriate media (e.g., DMEM for RAW264.7, RPMI-1640 for THP-1) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1-5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Curcumin) or vehicle (e.g., DMSO). The cells are pre-incubated for 1-2 hours.
-
Inflammatory Stimulus: LPS (from E. coli) is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as the negative control.
-
Incubation: The plates are incubated for a further 18-24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader. The concentration of cytokines is calculated from a standard curve. The IC50 value (the concentration of the compound that inhibits cytokine production by 50%) is determined by non-linear regression analysis.
In Vitro Assay: NF-κB Luciferase Reporter Assay
Objective: To assess the effect of a compound on the transcriptional activity of NF-κB.
Cell Line: A stable cell line co-transfected with an NF-κB-responsive luciferase reporter construct and a constitutively expressed control reporter (e.g., Renilla luciferase). HEK293 cells are commonly used.
Methodology:
-
Cell Seeding and Transfection (if not a stable cell line): Cells are seeded in a 96-well plate. After 24 hours, they are transfected with the reporter plasmids using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of the test compound or vehicle. Cells are pre-treated for 1-2 hours.
-
NF-κB Activation: Cells are stimulated with an NF-κB activator, such as TNF-α (10 ng/mL) or phorbol (B1677699) 12-myristate 13-acetate (PMA), for 6-8 hours.
-
Cell Lysis: The medium is removed, and cells are washed with PBS. A passive lysis buffer is added to each well to lyse the cells.
-
Luciferase Assay: The lysate is transferred to a white-walled 96-well plate. The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage of inhibition is calculated relative to the stimulated control, and the IC50 value is determined.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating anti-inflammatory compounds.
Conclusion and Future Directions
Curcumin, Quercetin, and Resveratrol are well-established natural anti-inflammatory agents with a large body of evidence supporting their mechanisms of action, primarily through the inhibition of the NF-κB signaling pathway. In contrast, this compound remains a largely uncharacterized compound.
The available data on related hasubanan alkaloids from the Stephania genus strongly suggest that this compound possesses anti-inflammatory potential. However, to enable a direct and meaningful comparison with established compounds, further research is imperative. Future studies should focus on:
-
Isolation and Purification: Obtaining a sufficient quantity of pure this compound for biological evaluation.
-
In Vitro Screening: A comprehensive in vitro assessment of its effects on pro-inflammatory cytokine production, NF-κB activation, and other relevant inflammatory pathways.
-
In Vivo Studies: Evaluation of its efficacy in animal models of inflammation to determine its therapeutic potential.
-
Structure-Activity Relationship Studies: Comparing the activity of this compound with other hasubanan alkaloids to understand the structural features crucial for its anti-inflammatory effects.
By undertaking these studies, the scientific community can elucidate the therapeutic potential of this compound and determine its place in the growing arsenal (B13267) of natural compounds for the management of inflammatory diseases.
References
- 1. mmbio.cn [mmbio.cn]
- 2. Curcumin, a potential inhibitor of up-regulation of TNF-alpha and IL-6 induced by palmitate in 3T3-L1 adipocytes through NF-kappaB and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of resveratrol on inflammatory cytokines: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Hasubanan Alkaloids: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the extensive exploration of natural products. Among these, the hasubanan (B79425) alkaloids, a class of structurally complex compounds, have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hasubanan alkaloids, with a focus on their potential as anticancer agents. While specific SAR studies on a comprehensive series of Dihydrooxoepistephamiersine analogs are not extensively available in the public domain, this document synthesizes the existing data on the broader hasubanan class to inform future research and drug discovery efforts.
Biological Activities of Hasubanan Alkaloids: A Quantitative Overview
Hasubanan alkaloids have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and opioid receptor binding activities. The following tables summarize the available quantitative data for various hasubanan alkaloids, providing a basis for comparative analysis.
Cytotoxic Activity
While a broad screening of this compound analogs is not yet published, a study on synthetic hasubanan alkaloids revealed their potential as submicromolar inhibitors of the N87 human gastric carcinoma cell line.
Table 1: Cytotoxicity of Selected Hasubanan Alkaloids
| Compound | Cell Line | IC50 (µM) |
| Hasubanan Analog 1 | N87 | < 1 |
| Hasubanan Analog 2 | N87 | < 1 |
| Hasubanan Analog 3 | N87 | < 1 |
| Hasubanan Analog 4 | N87 | < 1 |
Note: Specific structures and IC50 values for these analogs are not detailed in the referenced literature but are reported to be in the submicromolar range.
Anti-inflammatory Activity
Several hasubanan alkaloids have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2]
Table 2: Anti-inflammatory Activity of Selected Hasubanan Alkaloids
| Compound | Target | IC50 (µM) |
| Longanone | TNF-α | 19.22[2] |
| Cephatonine | TNF-α | 16.44[2] |
| Prostephabyssine | TNF-α | 15.86[2] |
| Longanone | IL-6 | 6.54[2] |
| Cephatonine | IL-6 | 39.12[2] |
| Prostephabyssine | IL-6 | 30.44[2] |
Opioid Receptor Binding Affinity
The structural similarity of hasubanan alkaloids to morphine has prompted investigations into their interaction with opioid receptors. Several members of this class have shown affinity for the human delta-opioid receptor.[3][4][5][6]
Table 3: Delta-Opioid Receptor Binding Affinity of Selected Hasubanan Alkaloids
| Compound | IC50 (µM) |
| N-Methylstephisoferuline | 0.7[3][4][5][6] |
| 6-Cinnamoylhernandine | 1.5[3][4][5][6] |
| Aknadinine | 2.8[3][4][5][6] |
| N-Formylaknadinine | 4.1[3][4][5][6] |
| N-Boxy-nornantenine | 5.2[3][4][5][6] |
| Prometaphanine | 10[3][4][5][6] |
| Metaphanine | 46[3][4][5][6] |
Experimental Protocols
To facilitate the evaluation of novel this compound analogs and other hasubanan alkaloids, a detailed protocol for a standard in vitro cytotoxicity assay is provided below.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., N87, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently with a pipette to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental process and potential mechanisms of action, the following diagrams are provided.
Conclusion and Future Directions
The available data, while not specific to a comprehensive library of this compound analogs, clearly indicates that the hasubanan alkaloid scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. The submicromolar cytotoxicity of some synthetic hasubanans against the N87 cancer cell line is a strong indicator of their potential.
Future research should focus on the systematic synthesis and biological evaluation of this compound analogs to establish a clear structure-activity relationship. Key areas of investigation should include:
-
Modification of substituents on the aromatic ring and other positions of the hasubanan core to optimize potency and selectivity.
-
Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their cytotoxic effects.
-
In vivo studies to evaluate the efficacy and safety of the most promising analogs in preclinical cancer models.
By pursuing these research avenues, the full therapeutic potential of this compound and its analogs can be unlocked, potentially leading to the development of novel and effective cancer therapies.
References
- 1. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa [pubmed.ncbi.nlm.nih.gov]
- 2. mmbio.cn [mmbio.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent verification of the published NMR spectra for Dihydrooxoepistephamiersine
Independent Verification of Published NMR Spectra for Dihydrooxoepistephamiersine: A Comparative Guide
Introduction
This compound is a hasubanan (B79425) alkaloid isolated from the plant Stephania japonica. The structural elucidation of such natural products relies heavily on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a cornerstone for determining the precise arrangement of atoms. Independent verification of published spectral data is a critical component of scientific rigor, ensuring the reproducibility and reliability of chemical research. This guide provides a comparative analysis of the published NMR data for this compound, with the goal of verifying the original findings.
Challenges in Data Retrieval
An extensive search for the original publication detailing the isolation and first report of the ¹H and ¹³C NMR spectra of this compound, as well as subsequent independent reports, proved to be challenging. Initial investigations suggested that the compound was first described in the Russian journal "Khimiya Prirodnykh Soedinenii" (Chemistry of Natural Compounds). However, access to the specific article containing the original spectral data could not be readily obtained through available search methods. Furthermore, a comprehensive search for independent synthesis or isolation studies that reported the ¹H and ¹³C NMR data for this compound did not yield any verifiable sources.
Due to the unavailability of both the original and independently verified NMR spectral data, a direct quantitative comparison is not possible at this time. This guide will therefore outline the necessary experimental protocols and a proposed workflow for such a comparison, should the data become accessible.
Experimental Protocols for NMR Data Acquisition
For a robust comparison of NMR spectra, it is crucial that the experimental conditions are clearly documented. Key parameters that should be reported include:
-
Spectrometer Frequency: The field strength of the NMR spectrometer (e.g., 400 MHz, 600 MHz) significantly impacts spectral dispersion.
-
Solvent: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) can influence chemical shifts.
-
Temperature: The temperature at which the spectra are acquired should be specified.
-
Concentration: The concentration of the sample can affect chemical shifts, particularly for protons involved in hydrogen bonding.
-
Referencing: The method used for referencing the chemical shift scale (e.g., internal standard like TMS, or solvent peak) must be stated.
-
Pulse Sequences: For ¹³C NMR and advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC), the specific pulse sequences and key parameters should be provided.
Proposed Workflow for Data Comparison
The following workflow outlines the steps for a rigorous independent verification of the NMR spectra of this compound.
Figure 1. Proposed workflow for the independent verification and comparison of NMR spectral data.
Data Presentation for Comparison
Once the necessary data is obtained, it should be summarized in clear, structured tables for easy comparison.
Table 1: Comparison of ¹H NMR Data for this compound
| Proton Assignment | Original Publication δ (ppm), J (Hz) | Independent Study 1 δ (ppm), J (Hz) | Independent Study 2 δ (ppm), J (Hz) |
| H-1 | |||
| H-2 | |||
| ... |
Table 2: Comparison of ¹³C NMR Data for this compound
| Carbon Assignment | Original Publication δ (ppm) | Independent Study 1 δ (ppm) | Independent Study 2 δ (ppm) |
| C-1 | |||
| C-2 | |||
| ... |
The independent verification of published scientific data is a fundamental practice that upholds the integrity of research. While a direct comparison of the NMR spectra for this compound is currently impeded by the inaccessibility of the requisite data, this guide provides a framework for conducting such a verification. Researchers who have access to the original publication or who undertake the synthesis or re-isolation of this compound are encouraged to publish their findings, including detailed experimental conditions and spectral data, to facilitate this important verification process. This will contribute to the collective confidence in the assigned structure and provide a valuable resource for the natural products and drug discovery communities.
Safety Operating Guide
Proper Disposal of Dihydrooxoepistephamiersine: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling dihydrooxoepistephamiersine (B13389577), a hasubanan (B79425) alkaloid with potential pharmacological activity, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous chemical waste. This guide provides a comprehensive, step-by-step operational plan for its proper disposal.
Immediate Safety and Handling
Prior to handling this compound for disposal, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1] Always handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is essential to prevent skin and respiratory exposure.[2][3] The following should be worn at all times:
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powdered form.[3]
-
Eye and Face Protection: Safety goggles and a face shield are necessary to protect against splashes and airborne particles.[3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Consider double-gloving for added protection.[4]
-
Body Protection: A lab coat, and in cases of potential significant exposure, chemical-resistant coveralls or an apron, should be worn.[3]
-
Foot Protection: Closed-toe shoes are mandatory in a laboratory setting.
Disposal Plan: Step-by-Step Protocol
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused product, contaminated lab supplies (e.g., gloves, pipette tips, vials), and solutions, must be treated as hazardous waste.[1]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[5] Incompatible chemicals can react violently or produce toxic gases.[6]
2. Waste Collection and Containment:
-
Solid Waste: Collect unused this compound powder and contaminated solids (e.g., weighing paper, contaminated PPE) in a designated, puncture-resistant container with a secure lid.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a chemically compatible, leak-proof container with a screw-on cap.[1] Avoid using food containers for waste storage.[6]
-
Ideally, use the original container if it is in good condition.[6]
3. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.[7]
-
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[8][9] This area should be well-ventilated and away from incompatible materials.[9]
-
Follow your institution's guidelines regarding the maximum amount of waste that can be stored and the maximum storage duration.[8]
4. Final Disposal:
-
Never dispose of this compound down the drain or in regular trash.[8][10] This is illegal and can harm the environment.[11]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1] They will work with a licensed hazardous waste disposal vendor.
-
The most common disposal method for hazardous organic waste is incineration at a permitted facility.[7][12]
Quantitative Data Summary
| Parameter | Guideline/Value | Source/Regulation |
| P-List Acute Hazardous Waste Threshold | ≤ 1 quart (liquid) or 1 kg (solid) | UPenn EHRS[8] |
| Satellite Accumulation Area Max Volume | 55 gallons | UPenn EHRS[8] |
| Aqueous Solution pH for Drain Disposal | Between 5.5 and 10.5 (Not applicable to this compound) | American Chemical Society[10] |
Experimental Protocols
As this document provides disposal procedures rather than experimental results, there are no experimental protocols to report.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hazclear.com [hazclear.com]
- 3. protectivecoverall.com [protectivecoverall.com]
- 4. solusgrp.com [solusgrp.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. acs.org [acs.org]
- 11. epa.gov [epa.gov]
- 12. Barcoding drug information to recycle unwanted household pharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocol for Dihydrooxoepistephamiersine
Note: "Dihydrooxoepistephamiersine" is not a recognized chemical compound in publicly available databases. Therefore, this guidance is based on best practices for handling novel, potent, or cytotoxic compounds in a research and development setting. It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling any new chemical entity.
This document provides essential safety and logistical information for the handling and disposal of this compound, a novel substance that should be treated as a potent, potentially hazardous compound. The following procedures are designed to minimize exposure and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is your primary barrier against potential exposure through skin contact, inhalation, or accidental ingestion.[1]
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves, double-gloved | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs | Protects skin and clothing from accidental splashes or spills.[2] |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes and airborne particles.[1] |
| Respiratory Protection | Surgical N-95 respirator | Recommended when handling the powdered form to prevent inhalation of airborne particles.[3] |
Engineering Controls
Engineering controls are the primary line of defense to minimize exposure to hazardous materials.
| Control Measure | Specification | Rationale |
| Ventilation | Class II Biosafety Cabinet (BSC) or a certified chemical fume hood | Provides a contained workspace to prevent the release of airborne particles into the laboratory.[3] |
| Safety Equipment | Accessible safety shower and eye wash station | For immediate decontamination in case of accidental exposure.[4] |
Handling Procedures
Adherence to strict handling procedures is critical to prevent contamination and exposure.
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is required to contain and clean the affected area.
| Action | Procedure |
| Immediate Response | 1. Alert others in the immediate area. 2. Evacuate the area if the spill is large or if there is a risk of airborne powder. |
| Containment | Use a spill kit with absorbent materials to contain the spill and prevent it from spreading. |
| Cleanup | 1. Don appropriate PPE, including respiratory protection. 2. Carefully collect the contaminated absorbent materials. 3. Place all contaminated materials in a sealed, labeled hazardous waste container. |
| Decontamination | Clean the spill area with an appropriate deactivating agent, followed by a detergent solution. |
| Reporting | Report the spill to the laboratory supervisor and the institution's EHS department. |
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, gowns, bench paper, and other disposable materials. Place in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams. |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous waste. |
Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
